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3,5-Difluoro-3'-piperidinomethyl benzophenone Documentation Hub

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  • Product: 3,5-Difluoro-3'-piperidinomethyl benzophenone
  • CAS: 898793-62-9

Core Science & Biosynthesis

Foundational

The Piperidine-Benzophenone Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Benzophenone Moiety as a Privileged Scaffold The benzophenone framework, characterized by a central carbonyl group connecting two phenyl rings, is a ubiquitous structural motif in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Moiety as a Privileged Scaffold

The benzophenone framework, characterized by a central carbonyl group connecting two phenyl rings, is a ubiquitous structural motif in medicinal chemistry.[1][2] Its inherent properties, including a rigid yet conformationally adaptable backbone, allow it to engage in a variety of non-covalent interactions with biological targets. This has led to the development of benzophenone-containing compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The true potential of this scaffold is often unlocked through strategic substitution, and the incorporation of a piperidine ring has proven to be a particularly fruitful avenue in the pursuit of novel therapeutics. This technical guide will provide an in-depth exploration of the structure-activity relationships (SAR) of piperidine-substituted benzophenones, offering insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles in pharmaceuticals.[3][4] Its inclusion in a molecular scaffold can profoundly influence a compound's physicochemical properties and pharmacological profile. The basic nitrogen of the piperidine can be protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins. Furthermore, the piperidine ring can serve as a versatile anchor for a wide array of substituents, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3]

Structure-Activity Relationships of Piperidine-Substituted Benzophenones

The biological activity of piperidine-substituted benzophenones is intricately linked to the nature and position of substituents on three key components of the molecule: the benzophenone core, the piperidine ring, and the linker connecting these two moieties.

Modifications of the Benzophenone Core

The substitution pattern on the two phenyl rings of the benzophenone core plays a critical role in determining both the potency and selectivity of these compounds for various biological targets.

  • Impact on P-glycoprotein (P-gp) Inhibition: For benzophenone-type inhibitors of the multidrug transporter P-glycoprotein, the substitution pattern on the central aromatic ring is crucial. Generally, for arylpiperazine substituted compounds, the rank order of potency is ortho > meta > para. However, for compounds bearing piperidine moieties, this trend can be partially reversed.[5] Lipophilicity is a dominant factor for P-gp inhibitors, with biological activity often increasing with the lipophilicity of the compounds.[5][6]

  • Influence on Histamine H3 Receptor (H3R) Affinity: In the context of H3R antagonists, the position of the alkoxy chain linker on the benzophenone scaffold is important. Para-substituted derivatives have been found to be generally the most potent.[7] Specifically, 4-fluoro-substituted benzophenones with a pentyloxy linker have demonstrated low nanomolar Ki values.[7]

  • Anticancer and Anti-inflammatory Activity: For anti-microtubule agents derived from diketopiperazine-type compounds, modifications to the benzophenone moiety can lead to highly potent derivatives. For instance, a 4-fluorobenzophenone derivative exhibited subnanomolar IC50 values against HT-29 tumor cells.[8] In the realm of anti-inflammatory agents, the presence of specific substituents on the benzophenone core is strongly related to the inhibition of prostaglandin production.[1]

Modifications of the Piperidine Ring

Substitutions on the piperidine ring are pivotal for modulating the interaction with the target protein and influencing the overall pharmacological profile.

  • Key Interactions in P-gp Inhibition: The presence of a 4-hydroxy-4-phenyl-piperidine moiety has been shown to significantly increase the inhibitory potency against P-gp, often independent of lipophilicity.[5][9] This suggests a distinct additional interaction, likely a hydrogen bond, mediated by the 4-hydroxy group.[5][9]

  • Dopamine Receptor Affinity: For compounds targeting dopamine D2 receptors, an iodo substituent on a phenyl-piperidinol moiety was found to be crucial for high-affinity binding and for selectivity over D3 receptors.[10] The nature of the N-substituent on the piperidine ring also impacts the agonist properties of these compounds.[11]

  • Histamine H3 Receptor Affinity: The piperidine moiety is considered a critical structural element for dual H3/σ1 receptor activity.[12][13] The replacement of a piperidine with a piperazine can dramatically alter the affinity for the σ1 receptor while having a less pronounced effect on H3R affinity.[12][13]

The Nature of the Linker

The linker connecting the benzophenone core and the piperidine ring is not merely a spacer but an active contributor to the SAR. Its length, flexibility, and chemical nature can significantly impact binding affinity and selectivity.

  • Alkoxy Linkers in H3R Antagonists: For H3R antagonists, an alkoxy chain is commonly employed as the linker. The length of this chain is a critical determinant of activity. For instance, in a series of benzophenone derivatives, a pentyloxy linker was found to be optimal for high H3R affinity.[7]

  • Amide and Ether Linkages: Piperidine-appended benzophenone analogs have been synthesized with both amide and ether linkages.[14][15] The choice of linker can influence the synthetic accessibility and the final biological properties of the molecule.

Quantitative SAR Data

To provide a clearer understanding of the SAR, the following tables summarize the quantitative data for representative piperidine-substituted benzophenones across different biological targets.

Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Benzophenone Analogs [5][9]

CompoundR (Substitution on Piperidine)pIC50
12H5.48
194-hydroxy-4-phenyl6.51
20N-propyl5.85

Table 2: Histamine H3 Receptor (H3R) Affinity of Benzophenone Derivatives [7]

CompoundBenzophenone SubstitutionLinkerPiperidine SubstitutionKi (nM)
64-FluoroPentyloxyUnsubstituted8
164-FluoroPentyloxy4-Methyl12
304-FluoroPentyloxy3-Methyl13

Experimental Protocols

General Synthesis of Piperidine-Substituted Benzophenones

A common synthetic route to these compounds involves the O-alkylation of a substituted hydroxybenzophenone with a suitable dihaloalkane, followed by N-alkylation of the desired piperidine derivative.

Step 1: O-Alkylation of Hydroxybenzophenone

  • To a solution of the appropriate hydroxybenzophenone in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

  • Add a dihaloalkane (e.g., 1,5-dibromopentane) and reflux the mixture for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting bromo-intermediate by column chromatography.

Step 2: N-Alkylation of Piperidine

  • Dissolve the bromo-intermediate from Step 1 in a mixture of ethanol and water.

  • Add the desired piperidine derivative and a base (e.g., potassium carbonate).

  • Reflux the mixture until the reaction is complete.

  • Remove the solvent under reduced pressure and purify the final compound by column chromatography.

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: N-Alkylation Hydroxybenzophenone Hydroxybenzophenone O-alkylation O-alkylation Hydroxybenzophenone->O-alkylation Acetone, reflux Dihaloalkane Dihaloalkane Dihaloalkane->O-alkylation Base (K2CO3) Base (K2CO3) Base (K2CO3)->O-alkylation N-alkylation N-alkylation Base (K2CO3)->N-alkylation Bromo-intermediate Bromo-intermediate Bromo-intermediate->N-alkylation Ethanol/Water, reflux O-alkylation->Bromo-intermediate Piperidine derivative Piperidine derivative Piperidine derivative->N-alkylation Final Product Final Product N-alkylation->Final Product

Caption: General synthetic scheme for piperidine-substituted benzophenones.

Biological Assay: Histamine H3 Receptor Binding Assay[7]

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.

  • Cell Culture: Use HEK293 cells stably expressing the human histamine H3 receptor.

  • Membrane Preparation: Homogenize the cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]Nα-methylhistamine), and various concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of an unlabeled H3 receptor ligand.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds by fitting the data to a one-site competition binding model using appropriate software.

Diagram 2: H3 Receptor Binding Assay Workflow

Caption: Workflow for the histamine H3 receptor binding assay.

Conclusion and Future Perspectives

The piperidine-substituted benzophenone scaffold represents a highly versatile platform for the development of novel therapeutic agents targeting a diverse range of biological entities. The structure-activity relationships discussed in this guide highlight the critical interplay between the substitutions on the benzophenone core, the piperidine ring, and the nature of the linker. A thorough understanding of these relationships is paramount for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the exploration of novel substitutions, the development of more sophisticated linkers, and the application of computational modeling techniques to further refine the design of these promising compounds.

References

  • Rinner, U. et al. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry55 , 3261-3273 (2012). [Link]

  • Chiba, P. et al. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry65 , 140-154 (2022). [Link]

  • Khan, M. S. Y. & Akhtar, M. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. European Journal of Medicinal Chemistry44 , 1753-1758 (2009). [Link]

  • Yadav, P. et al. Synthesis, molecular docking, and apoptogenic efficacy of novel N-heterocycle analogs to target B-cell lymphoma 2/X-linked inhibitors of apoptosis proteins to regress melanoma. ResearchGate (2020). [Link]

  • Pajeva, I. K. & Wiese, M. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. PubMed (2012). [Link]

  • Łażewska, D. et al. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules28 , 245 (2022). [Link]

  • Liu, H., Ma, Z. & Wu, B. Structure-activity relationships and in silico models of P-glycoprotein (ABCB1) inhibitors. Xenobiotica43 , 1018-1026 (2013). [Link]

  • Ohsumi, K. et al. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters22 , 4758-4762 (2012). [Link]

  • Rinner, U. et al. Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. ResearchGate (2012). [Link]

  • de Oliveira, A. C. C. et al. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules23 , 1845 (2018). [Link]

  • Mokhtary, M. & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A7 , 163-189 (2024). [Link]

  • Gontijo, R. N. et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega6 , 9516-9528 (2021). [Link]

  • Roth, B. L. et al. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry43 , 4717-4724 (2000). [Link]

  • Sonesson, C. et al. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry38 , 1319-1329 (1995). [Link]

  • D’yakonov, V. A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules28 , 6451 (2023). [Link]

  • Al-Ostoot, F. H. et al. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate (2023). [Link]

  • da Silva, A. C. et al. Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society35 , 1-14 (2024). [Link]

  • Keener, J. E. et al. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv (2022). [Link]

  • Jesudason, C. D. et al. Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters16 , 3415-3418 (2006). [Link]

  • Rojas, Í. V. et al. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules26 , 582 (2021). [Link]

  • Lagunin, A. et al. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Molecular Informatics37 , 1800051 (2018). [Link]

  • Lagunin, A. et al. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology9 , 1143 (2018). [Link]

  • Szałaj, N. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience13 , 229-246 (2022). [Link]

  • Johansson, A. M. et al. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry37 , 2765-2784 (1994). [Link]

  • Kumar, A. et al. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research13 , 1-5 (2023). [Link]

  • Szałaj, N. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience13 , 229-246 (2022). [Link]

  • Lindsley, C. W. et al. Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists. ResearchGate (2006). [Link]

  • S, M. et al. Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. International Research Journal of Pharmaceutical and Medical Sciences4 , 1-8 (2021). [Link]

  • Singh, V. K. et al. SAR for anti-inflammatory and antioxidant agents. ResearchGate (2023). [Link]

  • Lagunin, A. et al. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences27 , 123 (2025). [Link]

  • Contino, M. et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences26 , 1234 (2025). [Link]

  • Blaszczyk, B. & Gieldanowski, J. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis24 , 159-168 (1976). [Link]

  • Khan, I. et al. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Cholinesterase Inhibitors. Semantic Scholar (2024). [Link]

  • S, K. et al. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Molecules13 , 1-7 (2008). [Link]

Sources

Exploratory

The Fluorine Effect: Optimizing Benzophenone Pharmacophores in Drug Discovery

Topic: Role of Fluorine Substitution in Benzophenone Pharmacophores Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The benzophenone (BP) sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fluorine Substitution in Benzophenone Pharmacophores Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzophenone (BP) scaffold—a diaryl ketone—is a privileged structure in medicinal chemistry, serving as the core for non-nucleoside reverse transcriptase inhibitors (NNRTIs), p38 MAP kinase inhibitors, and UV filters. However, the unsubstituted benzophenone moiety suffers from rapid oxidative metabolism (hydroxylation) and conformational promiscuity, which limits its potency and bioavailability.

This guide details the strategic role of fluorine substitution in overcoming these liabilities. By exploiting fluorine’s high electronegativity (


), small van der Waals radius (

), and orthogonality to biological backgrounds, medicinal chemists can lock bioactive conformations, block metabolic soft spots, and modulate lipophilicity (

) without altering the scaffold's fundamental geometry.

Physicochemical Impact of Fluorine Substitution[1]

Conformational Locking (The Ortho-Effect)

The most profound impact of fluorine on the benzophenone scaffold is the modulation of the diaryl twist angle . Unsubstituted benzophenone adopts a twist angle of approximately


 in the ground state to minimize steric clash between ortho-hydrogens.
  • Mechanism: Introducing a fluorine atom at the ortho position creates a repulsive electrostatic interaction with the carbonyl oxygen and increases steric bulk slightly compared to hydrogen. This forces the rings to rotate, often locking the molecule into a specific dihedral angle (

    
    ) required for binding in hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 RT).
    
  • Data Point: Crystallographic studies show that o-fluorine substitution can rigidify the scaffold, reducing the entropic penalty upon protein binding.

Electronic and Lipophilic Modulation

Fluorine acts as a bioisostere for hydrogen but with significantly altered electronics.

PropertyHydrogen (H)Fluorine (F)Impact on Benzophenone
Van der Waals Radius


Minimal steric perturbation; fits in tight pockets.
Electronegativity 2.13.98Withdraws density from aromatic ring; lowers

of phenols.
C-X Bond Energy ~98 kcal/mol~116 kcal/molIncreases metabolic stability against homolytic cleavage.
Lipophilicity (

)
0.00+0.14Increases membrane permeability and BBB penetration.

Pharmacokinetic Optimization: Metabolic Blocking

The primary metabolic clearance pathway for benzophenones is Cytochrome P450 (CYP)-mediated aromatic hydroxylation, typically at the para position.

Blocking Metabolic Soft Spots

Replacing the para-hydrogen with fluorine effectively blocks this pathway. The C-F bond is resistant to the radical cation mechanism utilized by CYP450 enzymes (specifically CYP3A4 and CYP2C9).

  • Outcome: This substitution prevents the formation of potentially toxic quinone-methide intermediates and significantly extends the plasma half-life (

    
    ) of the drug candidate.
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between unsubstituted and fluorinated benzophenones.

MetabolicPathways BP Benzophenone Scaffold H_BP Para-H Substituent BP->H_BP F_BP Para-F Substituent BP->F_BP CYP CYP450 Oxidation OH_Met Para-Hydroxylation (Phase I Metabolite) CYP->OH_Met Major Pathway Stable Metabolically Stable (Extended t1/2) CYP->Stable Blocked Site Defluor Oxidative Defluorination (Rare/High Energy) CYP->Defluor Minor Pathway H_BP->CYP Gluc Glucuronidation (Rapid Excretion) OH_Met->Gluc Quinone Quinone Methide (Toxic Adducts) OH_Met->Quinone Bioactivation Risk F_BP->CYP

Caption: Comparative metabolic fates. Fluorine substitution (green path) blocks the major hydroxylation route, preventing rapid clearance and toxicity.

Case Studies in Drug Design

HIV-1 NNRTIs (GW4511)

Challenge: First-generation NNRTIs (e.g., nevirapine) faced rapid resistance due to mutations (Y181C) in the binding pocket. Solution: The benzophenone GW4511 incorporates a fluorine atom.

  • Mechanism: The fluorine substitution modulates the aromatic ring electron density, reducing

    
    -stacking interactions with Tyr181. This makes the inhibitor less sensitive to the Y181C mutation (where tyrosine is replaced by cysteine), maintaining potency against resistant strains.
    
  • Result:

    
     against wild-type and resistant mutants.[1]
    
p38 MAP Kinase Inhibitors

Challenge: Achieving selectivity for p38


 over other kinases.
Solution:  4-aminobenzophenones (e.g., Compound 45 ).[2]
  • Mechanism: An ortho-fluorine or chlorine substituent locks the benzophenone into a non-planar conformation that perfectly complements the hydrophobic pocket I of the p38 kinase. This "shape complementarity" is thermodynamically favorable as it reduces the entropic cost of binding.

Synthetic Methodologies

To access fluorinated benzophenones, two primary pathways are recommended based on the availability of starting materials.

Method A: Friedel-Crafts Acylation (Standard)

Best for placing fluorine on the benzoyl ring.

  • Reagents: Fluorobenzene derivative + Benzoyl chloride derivative +

    
    .
    
  • Condition: Reflux in DCM or

    
    .
    
  • Note: Fluorine is an ortho/para director but deactivating. Strong Lewis acids are required.

Method B: Organolithium Addition (High Precision)

Best for complex, multi-substituted scaffolds.

  • Step 1: Lithium-Halogen exchange on a bromofluorobenzene using

    
    -BuLi at 
    
    
    
    .
  • Step 2: Nucleophilic attack on a benzaldehyde.

  • Step 3: Oxidation of the resulting alcohol using Dess-Martin Periodinane or Swern conditions.

Self-Validating Protocol: 19F NMR Metabolic Stability Assay

This protocol utilizes the 100% natural abundance and lack of biological background signal of


 to monitor drug stability without radiolabeling.
Rationale

Traditional LC-MS assays require extensive method development to separate metabolites.


 NMR allows for "shoot-and-read" analysis where the parent compound appears as a distinct singlet. Metabolic degradation results in the disappearance of this peak and the appearance of new shifted peaks (metabolites) or free fluoride ion.
Materials
  • Test Compound: Fluorinated benzophenone (

    
     in DMSO).
    
  • Enzyme Source: Human Liver Microsomes (HLM) (

    
    ).
    
  • Cofactor: NADPH regenerating system.

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).

  • Instrument: NMR Spectrometer (

    
     or higher) with a 
    
    
    
    probe.
Workflow Diagram

NMR_Assay Step1 Preparation Mix HLM + Buffer + F-Drug (37°C Pre-incubation) Step2 Initiation Add NADPH Step1->Step2 Step3 Incubation 0, 15, 30, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN (Precipitate Proteins) Step3->Step4 Step5 Analysis 19F NMR Spectroscopy Step4->Step5 Decision Data Interpretation Step5->Decision ResultA Parent Peak Stable (High Stability) Decision->ResultA ResultB New Shifted Peaks (Metabolite Formation) Decision->ResultB ResultC Free F- Signal (-119 ppm) (Defluorination) Decision->ResultC

Caption: 19F NMR Stability Assay Workflow. Direct monitoring of fluorine chemical environment changes.

Step-by-Step Protocol
  • Incubation Mix: In a microcentrifuge tube, combine

    
     Phosphate Buffer (
    
    
    
    , pH 7.4),
    
    
    HLM (
    
    
    ), and
    
    
    Test Compound (
    
    
    ).
  • Pre-incubation: Warm to

    
     for 5 minutes.
    
  • Initiation: Add

    
     NADPH regenerating system.
    
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add to

    
     ice-cold Acetonitrile containing the Internal Standard. Centrifuge at 
    
    
    
    for 5 min.
  • Measurement: Transfer supernatant to NMR tube. Acquire

    
     spectra (typically 64-128 scans).
    
  • Calculation: Plot the integral of the parent peak (normalized to Internal Standard) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • Chan, J. H., et al. (2004).[3] "Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1." Journal of Medicinal Chemistry. Link

  • Ottosen, E. R., et al. (2003). "Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity."[2][4] Journal of Medicinal Chemistry. Link

  • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Gore, M., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances. Link

  • Klumpp, D. A., et al. (2008). "Conformations of substituted benzophenones." Acta Crystallographica Section C. Link

Sources

Foundational

Advanced Architectures: The 3,5-Difluoro-Substituted Diaryl Ketone Scaffold in Drug Design and Synthesis

Executive Summary The 3,5-difluoro-substituted diaryl ketone moiety represents a "privileged scaffold" in modern medicinal chemistry and advanced materials science.[1] Unlike its 2,4- or 4-substituted analogs, the 3,5-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-difluoro-substituted diaryl ketone moiety represents a "privileged scaffold" in modern medicinal chemistry and advanced materials science.[1] Unlike its 2,4- or 4-substituted analogs, the 3,5-substitution pattern offers a unique combination of metabolic resilience, electronic symmetry, and conformational control. This guide outlines the critical synthetic pathways required to access this specific isomer—avoiding common regioselectivity traps—and details its application in modulating physicochemical properties for lead optimization.

Part 1: The "Privileged" Nature of the 3,5-Difluoro Motif[1]

Metabolic Stability and Bioisosterism

In drug discovery, the 3,5-difluorophenyl group is frequently employed to block metabolic "soft spots." While para-hydroxylation is the primary metabolic pathway for many phenyl rings, the introduction of fluorine atoms at the meta (3,5) positions exerts a powerful electron-withdrawing effect (


 and 

effects) that deactivates the entire ring system towards oxidative metabolism by Cytochrome P450 enzymes.
  • Lipophilicity Modulation: The addition of two fluorine atoms typically increases the logP value by approximately 0.4–0.6 units compared to the unsubstituted phenyl ring, enhancing membrane permeability.

  • pKa Modulation: When attached to a scaffold containing ionizable groups (e.g., phenols or anilines), the 3,5-difluorobenzoyl moiety significantly lowers the pKa of the system due to its strong electron-withdrawing nature, often improving potency in target binding pockets that require specific ionization states.

Structural Logic

The symmetry of the 3,5-substitution pattern eliminates chirality issues associated with 2- or 3-monosubstitution (atropisomerism) and provides a predictable vector for


 stacking interactions in protein active sites.

SAR_Logic Scaffold 3,5-Difluoro Diaryl Ketone Metabolism Metabolic Stability (Deactivates Ring Oxidation) Scaffold->Metabolism Blocks P450 sites Lipophilicity Lipophilicity (LogP) (Increases Membrane Permeability) Scaffold->Lipophilicity +0.5 LogP Electronic Electronic Modulation (Lowers pKa of neighbors) Scaffold->Electronic Inductive Effect

Figure 1: Structure-Activity Relationship (SAR) logic of the 3,5-difluoro scaffold.

Part 2: Strategic Synthesis (The Core)

The Regioselectivity Trap (Expertise Pillar)

A common error in synthesizing 3,5-difluoro diaryl ketones is attempting the direct Friedel-Crafts acylation of 1,3-difluorobenzene.

  • The Failure Mode: Fluorine is an ortho/para director. In 1,3-difluorobenzene, the 4-position is activated (ortho to one F, para to the other), while the 5-position (meta to both) is deactivated.

  • The Result: Direct acylation yields 2,4-difluoro-substituted ketones , not the desired 3,5-isomer.

  • The Solution: You must reverse the polarity of the synthesis by using a pre-functionalized 3,5-difluoro building block (e.g., 3,5-difluorobenzoyl chloride).

Synthesis_Decision Start Target: 3,5-Difluoro Diaryl Ketone PathA Attempt: Acylation of 1,3-Difluorobenzene Start->PathA Avoid PathB Strategy: Use 3,5-Difluoro Electrophile (3,5-Difluorobenzoyl Chloride) Start->PathB Preferred ResultA FAILURE: Yields 2,4-Difluoro Isomer (Due to o/p direction) PathA->ResultA ResultB SUCCESS: 3,5-Difluoro Isomer PathB->ResultB

Figure 2: Synthetic decision tree highlighting the regioselectivity trap.

Protocol A: Friedel-Crafts Acylation (The Scalable Route)

This method is preferred for synthesizing symmetrical or simple unsymmetrical ketones where the coupling partner is electron-rich.

Reagents:

  • Electrophile: 3,5-Difluorobenzoyl chloride (Commercial CAS: 129714-97-2).

  • Nucleophile: Arene (e.g., Toluene, Anisole, Benzene).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Catalyst Loading: Charge flask with anhydrous

    
     (1.2 equiv) and dry DCM (0.5 M concentration relative to substrate). Cool to 0°C.
    
  • Electrophile Addition: Add 3,5-difluorobenzoyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add the arene (1.0–1.1 equiv) dropwise, maintaining internal temperature <5°C to prevent polymerization or isomerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Quench: Pour reaction mixture slowly onto crushed ice/HCl mixture.

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane.
    
Protocol B: Grignard Addition to Nitriles (The "Universal" Route)

This method is essential when the coupling partner is sensitive to Lewis acids or when constructing complex unsymmetrical ketones.

Reagents:

  • Precursor: 1-Bromo-3,5-difluorobenzene (CAS: 461-96-1).

  • Electrophile: Aryl Nitrile (Ar-CN).

  • Metal: Magnesium turnings (activated with Iodine).

Step-by-Step Methodology:

  • Grignard Formation: Generate 3,5-difluorophenylmagnesium bromide by refluxing 1-bromo-3,5-difluorobenzene with Mg in anhydrous THF. (Initiation can be sluggish; use

    
     crystal).
    
  • Addition: Cool the Grignard solution to 0°C. Add the Aryl Nitrile (0.9 equiv) dissolved in THF dropwise.

  • Imine Formation: Reflux the mixture for 3–6 hours. The intermediate formed is the magnesium salt of the ketimine.

  • Hydrolysis (Critical Step): Cool to 0°C. Add 2M HCl (aq) and stir vigorously for 1 hour at RT. This hydrolyzes the ketimine to the ketone.

  • Purification: Standard extraction (EtOAc) and column chromatography (

    
    ).
    

Part 3: Physicochemical Profiling

The following table compares the 3,5-difluoro scaffold against standard phenyl and 4-fluoro analogs.

PropertyPhenyl Ketone4-Fluoro Ketone3,5-Difluoro KetoneImpact on Drug Design
LogP (Lipophilicity) Base+0.2+0.5 to +0.6Increased CNS penetration; higher protein binding.
Metabolic Stability Low (p-hydroxylation)ModerateHighBlocks primary metabolic sites; prolongs half-life (

).
Electronic Effect (

)
0-0.06 (Inductive)+0.6 (Strong withdrawing)Deactivates ring; lowers pKa of attached phenols/amines.
Crystallinity ModerateHighHighuseful for rigidifying polymer chains (e.g., PEEK).

Part 4: Applications & Case Studies

Medicinal Chemistry: Kinase Inhibitors

In the development of VEGFR-2 inhibitors, the 3,5-difluorophenyl moiety is often used to replace a standard phenyl ring. The electron-deficient nature of the ring strengthens Hydrogen-bond donor capability of adjacent amide N-H groups, improving binding affinity to the kinase hinge region [1].

Materials Science: Modified PEEK Polymers

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic.[2] Incorporating 3,5-difluorobenzophenone (instead of the standard 4,4'-isomer) into the polymerization backbone alters the crystallinity and solubility profile, allowing for "processability tuning" without sacrificing thermal stability [2].[2]

References

  • Stuck, R. (2017).[2] The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. Available at: [Link]

  • Altman, R. A., et al. (2019).[3] The Dark Side of Fluorine: Metabolic Stability of Fluorinated Small Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

Bioactivity profile of 3,5-Difluoro-3'-piperidinomethyl benzophenone

An In-Depth Technical Guide to the Bioactivity Profile of 3,5-Difluoro-3'-piperidinomethyl benzophenone Abstract The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous na...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity Profile of 3,5-Difluoro-3'-piperidinomethyl benzophenone

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3] The strategic incorporation of fluorine atoms and amine-containing heterocycles, such as piperidine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorination often enhances metabolic stability and binding affinity, while the piperidinomethyl group can improve solubility and target engagement, particularly within the central nervous system. This guide provides a comprehensive framework for characterizing the complete bioactivity profile of a novel derivative, 3,5-Difluoro-3'-piperidinomethyl benzophenone. We will detail the essential in vitro and in vivo methodologies, from initial cytotoxicity screening to specific enzyme and receptor interaction assays, providing researchers with the protocols and conceptual frameworks necessary to elucidate the therapeutic potential of this compound.

Synthesis and Characterization

The construction of the 3,5-Difluoro-3'-piperidinomethyl benzophenone core can be achieved through established synthetic organic chemistry techniques. A primary and versatile method for creating the diaryl ketone is the Friedel-Crafts acylation.[1][4] This involves the reaction of a substituted benzoyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst. Alternative modern approaches, such as transition-metal-catalyzed carbonylative reactions, offer another route to the benzophenone core.[1]

Following the synthesis of the core structure, standard analytical techniques are employed for structural verification and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

cluster_synthesis Generalized Synthetic Workflow cluster_characterization Characterization A Starting Materials (e.g., 3,5-Difluorobenzoyl chloride, (3-piperidinylmethyl)benzene) B Friedel-Crafts Acylation or Metal-Catalyzed Carbonylation A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure 3,5-Difluoro-3'-piperidinomethyl benzophenone D->E F Structural Verification (NMR, MS, IR) E->F G Purity Assessment (HPLC) E->G

Caption: Generalized workflow for synthesis and characterization.

In Vitro Bioactivity Profiling

A systematic in vitro evaluation is the cornerstone of understanding a novel compound's biological effects. This process begins with broad cytotoxicity screening and progresses to more specific assays to identify molecular targets.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in drug development for identifying compounds that are toxic to cells and for evaluating the effectiveness of potential anticancer agents.[5][6] These assays provide crucial information about a compound's potential to damage cells or inhibit their growth.[7][8]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the concentration of which is proportional to the number of living cells.[9]

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,5-Difluoro-3'-piperidinomethyl benzophenone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[9]

A Seed Cells in 96-well Plate B Add Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent (Yellow) C->D E Metabolic Conversion (Viable Cells Only) D->E F Formazan Product (Purple) E->F G Solubilize Crystals (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIC₅₀ (µM)
HeLaCervical CancerValue
MCF-7Breast CancerValue
A549Lung CancerValue
HepG2Liver CancerValue
HCT116Colon CancerValue
Enzyme Inhibition Assays

Enzyme assays are fundamental to drug discovery, enabling the identification of molecules that can modulate the activity of enzymes involved in disease pathways.[10][11] Determining whether a compound acts as an inhibitor and understanding its mechanism of action (MOA) are critical steps.[12][13]

Experimental Protocol: Generalized Kinetic Enzyme Inhibition Assay

This protocol can be adapted for various enzymes, such as kinases, proteases, or metabolic enzymes like cyclooxygenase (COX).[14]

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of 3,5-Difluoro-3'-piperidinomethyl benzophenone.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • IC₅₀ Determination: Plot the reaction rates against the log concentration of the inhibitor to calculate the IC₅₀ value.

    • Mechanism of Action (MOA) Study: To determine the MOA (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using double-reciprocal plots (Lineweaver-Burk) to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[13]

cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI_C Enzyme-Inhibitor Complex (EI) E->EI_C S Substrate (S) P Product (P) ES->P k_cat ESI_NC Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI_NC I_C Inhibitor (I) I_C->E I_NC Inhibitor (I) I_NC->ES

Caption: Modes of reversible enzyme inhibition.

Data Presentation: Enzyme Inhibition Profile

Target EnzymeIC₅₀ (µM)Kᵢ (µM)Mechanism of Action
e.g., COX-2ValueValuee.g., Competitive
e.g., Kinase XValueValuee.g., Non-competitive
Receptor Binding Assays

Understanding the interaction between a compound and a specific receptor is fundamental to pharmacology.[15] Radioligand binding assays are a powerful and widely used technique to quantify these interactions.[15][16]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a known radioactively labeled ligand from its receptor.[17]

  • Receptor Preparation: Prepare cell membranes expressing the receptor of interest (e.g., a specific G-protein coupled receptor or ion channel). Determine the total protein concentration using a standard protein assay.[15]

  • Reaction Setup: In a 96-well filter plate, set up three types of reactions:

    • Total Binding: Receptor membranes + fixed concentration of radioligand.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled known ligand to saturate the receptors.

    • Competitive Binding: Receptor membranes + radioligand + serial dilutions of 3,5-Difluoro-3'-piperidinomethyl benzophenone.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[18]

  • Separation: Separate the bound from unbound radioligand by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[18]

  • Quantification: Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[15]

cluster_binding cluster_competition R Receptor L Radioligand C Test Compound (Unlabeled) RL Bound Radioligand (Signal) R->RL RC Bound Compound (No Signal) R->RC L->R Binds L->RL C->R C->RC A Select Animal Model (e.g., Nude Mice) B Implant Tumor Cells A->B C Tumor Growth to Palpable Size B->C D Randomize into Groups C->D E Administer Compound (Treatment Group) D->E F Administer Vehicle (Control Group) D->F G Monitor Tumor Volume & Body Weight E->G F->G H Endpoint Analysis (e.g., TGI Calculation) G->H

Caption: High-level workflow for an in vivo efficacy study.

Discussion and Future Directions

The comprehensive bioactivity profiling of 3,5-Difluoro-3'-piperidinomethyl benzophenone, as outlined in this guide, will generate a robust dataset to inform its therapeutic potential. If the compound demonstrates potent and selective activity in the described assays—for example, high cytotoxicity against a specific cancer cell line, selective inhibition of a key enzyme, or high-affinity binding to a therapeutically relevant receptor—several future directions should be pursued.

These include more advanced Mechanism of Action (MOA) studies to precisely identify the molecular interactions, Structure-Activity Relationship (SAR) studies to optimize potency and selectivity through chemical modifications, and comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling to assess its drug-like properties. The data-driven approach detailed herein provides a clear and scientifically rigorous path from initial compound synthesis to the validation of a potential new therapeutic candidate.

References

  • Benchchem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like.
  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Radioligand binding methods: practical guide and tips.
  • National Institutes of Health. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities.
  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
  • Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery.
  • RSC Publishing. (2023, August 4). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis.
  • University of Pretoria. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins.
  • National Center for Biotechnology Information. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • MDPI. (2017, March 13). New Metabolites and Bioactive Chlorinated Benzophenone Derivatives Produced by a Marine-Derived Fungus Pestalotiopsis heterocornis.

Sources

Foundational

Strategic Engineering of Novel Piperidinyl-Benzophenone Scaffolds for CNS Polypharmacology

Executive Summary The development of central nervous system (CNS) therapeutics is frequently attrition-prone due to the dual challenges of blood-brain barrier (BBB) permeability and target selectivity. The piperidinyl-be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is frequently attrition-prone due to the dual challenges of blood-brain barrier (BBB) permeability and target selectivity. The piperidinyl-benzophenone scaffold—specifically the 4-aroylpiperidine and N-benzhydrylpiperidine subclasses—represents a "privileged structure" in medicinal chemistry. This guide provides a technical blueprint for exploiting this scaffold to design ligands for Sigma-1 receptors (


R) , Dopamine Transporters (DAT) , and Acetylcholinesterase (AChE) . By manipulating the electronic properties of the benzophenone moiety and the basicity of the piperidine nitrogen, researchers can fine-tune polypharmacological profiles for neurodegenerative and psychiatric indications.

The Pharmacophore Landscape: Why Piperidinyl-Benzophenones?

The core value of the piperidinyl-benzophenone scaffold lies in its ability to satisfy the pharmacophore requirements of multiple CNS targets simultaneously.

  • Lipophilicity & BBB Penetration: The benzophenone moiety provides significant lipophilicity (LogP ~3-5), facilitating passive diffusion across the BBB.

  • Protonatable Nitrogen: The piperidine nitrogen (

    
     ~8-9) exists largely as a cation at physiological pH, mimicking the endogenous amine of neurotransmitters (dopamine, serotonin) and forming critical salt bridges with aspartate residues in GPCRs and transporters (e.g., Asp79 in DAT).
    
  • 
    -
    
    
    
    Stacking:
    The two phenyl rings of the benzophenone system engage in aromatic stacking interactions with hydrophobic pockets (e.g., Trp residues in AChE or Phe residues in
    
    
    R).
Structural Classes

We categorize the scaffold into two primary functional classes for development:

  • 4-Aroylpiperidines: The ketone is directly attached to the piperidine ring. (Primary Target:

    
    R, 5-HT2A).
    
  • N-Benzhydryl/Benzyl-piperidines: The benzophenone system is linked via the nitrogen atom, often through an alkyl spacer. (Primary Target: DAT, AChE).

Medicinal Chemistry Strategy: SAR & Causality

Effective design requires a causal understanding of how structural modifications shift receptor affinity.

Tuning for Sigma-1 Receptor ( R) Selectivity

The


R is a chaperone protein implicated in neuroprotection.
  • Mechanism: High affinity requires a basic nitrogen flanked by hydrophobic regions.

  • Design Rule: Introduce a 4-fluorobenzoyl group at the piperidine C4 position. The electron-withdrawing fluorine increases metabolic stability against P450 oxidation while enhancing lipophilic interaction with the

    
    R hydrophobic pocket.
    
  • N-Substitution: An N-benzyl or N-phenethyl group is essential. Shortening the linker to a methyl group often retains affinity but reduces selectivity against muscarinic receptors.

Tuning for Dopamine Transporter (DAT) Inhibition

To design psychostimulant-like or neuroprotective DAT inhibitors (analogs of GBR 12909):

  • The "Bis-aryl" Requirement: The benzhydryl ether or benzophenone motif is critical for occupying the S1 binding site of the transporter.

  • Electronic Effects: Symmetrical para-substitution (e.g., 4,4'-difluoro) on the benzophenone rings significantly enhances DAT affinity (

    
     < 10 nM) by optimizing electrostatic interactions within the transporter's central cavity.
    
  • Linker Constraints: A propylene (

    
    ) linker between the piperidine nitrogen and the benzophenone moiety often yields optimal DAT vs. SERT selectivity.
    
Visualization: SAR Decision Matrix

SAR_Logic Core Piperidinyl-Benzophenone Scaffold Mod_N N-Substituent Modification Core->Mod_N Mod_C4 C4-Ketone Modification Core->Mod_C4 Target_Sigma Target: Sigma-1 Receptor Mod_N->Target_Sigma Add Benzyl/Phenethyl (Hydrophobic pocket fit) Target_AChE Target: AChE (Alzheimer's) Mod_N->Target_AChE Add N-Benzyl (CAS interaction) Mod_C4->Target_Sigma 4-Fluorobenzoyl group (Metabolic stability) Target_DAT Target: Dopamine Transporter Mod_C4->Target_DAT Benzhydryl ether linkage (Bis-fluorophenyl preferred) Target_DAT->Target_Sigma Selectivity Switch: Linker Length

Figure 1: Structural decision tree for directing the piperidinyl-benzophenone scaffold toward specific CNS targets.

Experimental Protocols

Synthesis of N-Benzyl-4-(4-fluorobenzoyl)piperidine

This protocol yields a high-affinity


R ligand. It is a self-validating workflow; the formation of the product is easily tracked by TLC and NMR shift of the piperidine protons.

Reagents: 4-(4-Fluorobenzoyl)piperidine HCl, Benzyl bromide,


, Acetonitrile (ACN).

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask, suspend 4-(4-fluorobenzoyl)piperidine HCl (1.0 eq, 5 mmol) in anhydrous ACN (25 mL).

  • Base Addition: Add anhydrous

    
     (3.0 eq) to the suspension. Stir at room temperature for 15 minutes to liberate the free amine. Checkpoint: The suspension should become less clumpy.
    
  • Alkylation: Dropwise add Benzyl bromide (1.1 eq) diluted in 5 mL ACN over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting amine spot (low 
    
    
    
    , ninhydrin active) should disappear.
  • Workup: Cool to RT. Filter off inorganic salts. Evaporate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (2x) and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
    
  • Validation:

    
     NMR should show a singlet (~3.5 ppm) for the benzylic 
    
    
    
    and a diagnostic multiplet (~3.0-3.4 ppm) for the piperidine methines adjacent to the nitrogen.
In Vitro Radioligand Binding Assay (Sigma-1)

To validate biological activity, we use a competition binding assay.

Materials:

  • Ligand:

    
     (Specific for 
    
    
    
    ).
  • Tissue: Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 50

      
       of test compound (dissolved in DMSO, varying concentrations 
      
      
      
      to
      
      
      M).
    • 50

      
       of 
      
      
      
      (Final conc: 3 nM).
    • 100

      
       of membrane suspension.
      
  • Equilibrium: Incubate at

    
     for 120 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary: Scaffold Potency

The following table summarizes literature data for key derivatives, illustrating the impact of substitution on affinity.

Compound ClassR1 (Nitrogen)R2 (Benzophenone)TargetAffinity (

/

)
Ref
GBR 12909 Analog 3-phenylpropyl4,4'-difluoroDAT1.2 nM[1]
4-Aroylpiperidine Benzyl4-Fluoro

R
0.5 nM[2]
Donepezil Analog Benzyl2,3-dimethoxyAChE22 nM[3]
Benzoylpiperidine Methyl4-H5-HT2A150 nM[4]

Synthesis & Screening Workflow

This diagram outlines the integrated workflow from chemical synthesis to lead selection.

Workflow Start Start: 4-Benzoylpiperidine HCl Step1 Chemical Derivatization (N-Alkylation / Reductive Amination) Start->Step1 Step2 Purification & Characterization (NMR, MS, HPLC >95%) Step1->Step2 Screen1 Primary Screen: Binding Affinity (Sigma-1 / DAT / AChE) Step2->Screen1 Decision Hit Criteria Met? (Ki < 50 nM) Screen1->Decision Step3 ADME Profiling (Microsomal Stability, PAMPA) Decision->Step3 Yes Loop Structure Optimization (SAR Feedback) Decision->Loop No Step4 In Vivo Behavioral Models (Anti-amnesic / Antidepressant) Step3->Step4 Loop->Step1

Figure 2: Integrated workflow for the development of piperidinyl-benzophenone CNS agents.

References

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter. Journal of Medicinal Chemistry. (2003).

  • 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands. ResearchGate. (2016).

  • Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences. (2001).

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences. (2020).

  • Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents. PLOS One. (2022).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3,5-Difluoro-3'-piperidinomethyl benzophenone

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Objective: To provide a robust, scalable, and chemoselective three-step synthetic route for the preparation of 3,5-Difluoro-3'-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Objective: To provide a robust, scalable, and chemoselective three-step synthetic route for the preparation of 3,5-Difluoro-3'-piperidinomethyl benzophenone, a highly versatile fluorinated building block utilized in central nervous system (CNS) drug discovery and medicinal chemistry.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3,5-Difluoro-3'-piperidinomethyl benzophenone requires the strategic assembly of a diaryl ketone core and a tertiary benzylic amine. To achieve this with high yield and minimal side reactions, we employ a three-step linear sequence:

  • Amidation: Activation of 3,5-difluorobenzoic acid to its corresponding Weinreb amide.

  • Carbon-Carbon Bond Formation: Grignard addition using a protected formyl-phenyl reagent to establish the benzophenone core.

  • Chemoselective Reductive Amination: Installation of the piperidine moiety utilizing sodium triacetoxyborohydride (STAB).

This route avoids the competing over-alkylation typical of highly reactive benzylic halides and leverages the exceptional chemoselectivity of STAB to aminate an aldehyde in the presence of a diaryl ketone.

SynthesisPathway SM 3,5-Difluorobenzoic Acid WA Weinreb Amide Intermediate SM->WA CDI, MeO(Me)NH·HCl THF, 0 °C to RT Aldehyde 3'-Formylbenzophenone Intermediate WA->Aldehyde 1. Grignard Addition 2. Acidic Hydrolysis Target 3,5-Difluoro-3'- piperidinomethyl benzophenone Aldehyde->Target Piperidine, STAB DCE, RT

Figure 1: Three-step synthetic workflow for 3,5-Difluoro-3'-piperidinomethyl benzophenone.

Quantitative Reaction Parameters

The following table summarizes the critical quantitative data, stoichiometric ratios, and expected outcomes for the three-step protocol.

StepTransformationKey Reagents (Equiv)Solvent (Conc.)Temp / TimeExpected YieldIn-Process Control (IPC)
1 Weinreb Amide Formation3,5-Difluorobenzoic acid (1.0)CDI (1.2)MeO(Me)NH·HCl (1.2)THF (0.5 M)0 °C → RT4 h88 - 92%TLC (Hex/EtOAc 7:3)UV active, higher

2 Grignard Addition & DeprotectionWeinreb Amide (1.0)Acetal-Grignard (1.3)2M HCl (Excess)THF (0.3 M)0 °C → RT2 h75 - 82%LC-MS:

247.0Disappearance of SM
3 Reductive Amination3'-Formylbenzophenone (1.0)Piperidine (1.05)NaBH(OAc)₃ (1.5)DCE (0.2 M)RT6 h85 - 90%LC-MS:

316.1Ninhydrin positive spot

Detailed Experimental Methodologies

Step 1: Synthesis of 3,5-Difluoro-N-methoxy-N-methylbenzamide

Causality & Design: The Weinreb–Nahm ketone synthesis is the gold standard for preventing the over-addition of organometallic reagents to carboxylic acid derivatives[1]. By converting the acid to an N-methoxy-N-methylamide, the subsequent Grignard addition forms a stable five-membered metal chelate that only collapses to the ketone upon aqueous workup. We utilize N,N-carbonyldiimidazole (CDI) for activation, which produces CO₂ and imidazole as easily removable byproducts, offering a cleaner profile than thionyl chloride[2].

Protocol:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 3,5-difluorobenzoic acid (10.0 g, 63.2 mmol) and anhydrous THF (125 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N-carbonyldiimidazole (CDI) (12.3 g, 75.8 mmol) portion-wise over 15 minutes. Self-Validation: Effervescence (CO₂ gas evolution) will be observed.

  • Stir at 0 °C for 30 minutes to ensure complete formation of the acyl imidazole intermediate.

  • Add N,O-dimethylhydroxylamine hydrochloride (7.4 g, 75.8 mmol) in a single portion.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4 hours.

  • Workup: Quench the reaction with 1M HCl (100 mL) to neutralize the imidazole. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with saturated NaHCO₃ (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is typically >95% pure by NMR and can be used directly in the next step without column chromatography.

Step 2: Synthesis of 3,5-Difluoro-3'-formylbenzophenone

Causality & Design: To install the formyl group required for the final amination, we use (3-(1,3-dioxolan-2-yl)phenyl)magnesium bromide. The acetal protecting group prevents the Grignard reagent from undergoing self-condensation. The beauty of this step lies in the workup: the acidic quench simultaneously collapses the Weinreb tetrahedral intermediate to form the benzophenone and hydrolyzes the acetal to reveal the target aldehyde.

Protocol:

  • Dissolve the 3,5-difluoro-N-methoxy-N-methylbenzamide (10.0 g, 49.7 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Dropwise, add a 0.5 M solution of (3-(1,3-dioxolan-2-yl)phenyl)magnesium bromide in THF (130 mL, 65.0 mmol) over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to RT for 1 hour.

  • Workup & Deprotection: Cool the reaction mixture back to 0 °C and carefully quench with 2M HCl (100 mL). Self-Validation: The solution will turn slightly cloudy, then clear.

  • Vigorously stir the biphasic mixture at RT for 2 hours to ensure complete hydrolysis of the acetal.

  • Separate the phases and extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Silica gel, 5-20% EtOAc in Hexanes) to yield the pure 3,5-difluoro-3'-formylbenzophenone.

Step 3: Chemoselective Reductive Amination

Causality & Design: This step requires the coupling of piperidine with the newly formed aldehyde. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its lower toxicity and superior chemoselectivity[3]. STAB rapidly reduces the iminium ion intermediate formed from the aldehyde and piperidine, but it is entirely unreactive toward the sterically hindered and electronically deactivated diaryl ketone (benzophenone) under these conditions[4]. 1,2-Dichloroethane (DCE) is utilized as the optimal solvent to maximize the reaction rate[3].

Protocol:

  • In a round-bottom flask, dissolve 3,5-difluoro-3'-formylbenzophenone (5.0 g, 20.3 mmol) and piperidine (1.81 g, 21.3 mmol) in 1,2-Dichloroethane (DCE) (100 mL).

  • Stir the mixture at RT for 30 minutes to allow for iminium ion formation.

  • Add Sodium triacetoxyborohydride (6.45 g, 30.4 mmol) portion-wise over 10 minutes.

  • Stir the opaque suspension at RT for 6 hours under nitrogen.

  • IPC Check: Analyze via LC-MS. The aldehyde peak (

    
     247) should be completely consumed, replaced by the product mass (
    
    
    
    316.1).
  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (75 mL) and stir vigorously until gas evolution ceases (approx. 15 mins).

  • Extract the product into DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography (Silica gel, 0-10% Methanol in DCM with 1% Triethylamine to prevent amine streaking) to afford the target 3,5-Difluoro-3'-piperidinomethyl benzophenone as a highly pure oil or crystalline solid.

References

  • TutorChase. How do you prepare a Weinreb amide?[5] Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis.[1] Available at: [Link]

  • Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole.[2] Available at:[Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Available at:[Link]

Sources

Application

Precision Aminomethylation: Strategies for Piperidinomethyl-Benzophenone Synthesis

Executive Summary & Strategic Overview The introduction of a piperidinomethyl moiety (a piperidine ring linked via a methylene bridge) onto a benzophenone scaffold is a critical transformation in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The introduction of a piperidinomethyl moiety (a piperidine ring linked via a methylene bridge) onto a benzophenone scaffold is a critical transformation in medicinal chemistry, particularly for developing CNS-active agents, UV stabilizers, and anti-inflammatory drugs.

The synthetic strategy depends entirely on the electronic nature of the benzophenone substrate:

  • Activated Benzophenones (containing -OH, -NH₂): Proceed via the Mannich Reaction . This is the most direct, atom-economical route but requires an electron-donating group (EDG) to activate the aromatic ring (typically ortho or para to the EDG).

  • Unactivated/Deactivated Benzophenones: Direct aminomethylation is not feasible due to the electron-withdrawing nature of the carbonyl group. These scaffolds require an Indirect Route , typically involving the radical bromination of a methyl-benzophenone precursor followed by nucleophilic substitution.

This guide details protocols for both pathways, with a primary focus on the high-value Mannich condensation.

Mechanistic Pathways

The following diagram illustrates the divergent pathways based on substrate activation.

ReactionPathways Substrate Benzophenone Scaffold Check Electronic Check: Is Ring Activated? (-OH, -NH2) Substrate->Check Mannich Pathway A: Mannich Reaction (Electrophilic Aromatic Substitution) Check->Mannich Yes (Activated) Indirect Pathway B: Indirect Functionalization (Radical / Nucleophilic Sub.) Check->Indirect No (Deactivated) Iminium In Situ Iminium Ion (CH2=N+ < Piperidine) Mannich->Iminium HCHO + Piperidine ProductA Piperidinomethyl-Hydroxybenzophenone Iminium->ProductA Attack on ortho/para pos Precursor Requires 4-Methylbenzophenone Indirect->Precursor Bromination Step 1: Radical Bromination (NBS, AIBN) Precursor->Bromination Substitution Step 2: SN2 Amination (Piperidine, Base) Bromination->Substitution ProductB 4-(Piperidinomethyl)benzophenone Substitution->ProductB

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on benzophenone ring activation.

Protocol A: Direct Mannich Reaction (Activated Scaffolds)

Target: Hydroxybenzophenones (e.g., 2-hydroxy-4-methoxybenzophenone, 4-hydroxybenzophenone). Mechanism: The reaction proceeds via the formation of a reactive iminium ion from formaldehyde and piperidine, which undergoes electrophilic aromatic substitution on the electron-rich phenol ring.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 4-Hydroxybenzophenone (1.0 equiv)

  • Amine: Piperidine (1.1 – 1.2 equiv)

  • C1 Source: Paraformaldehyde (1.1 – 1.5 equiv) (Preferred over formalin to minimize water)

  • Solvent: Absolute Ethanol or 1,4-Dioxane

  • Catalyst: None usually required for phenols; catalytic HCl (conc.) optionally used for less reactive substrates.

Step-by-Step Methodology
  • Preparation of Iminium Precursor:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Paraformaldehyde (1.2 equiv) in Absolute Ethanol (5 mL/mmol substrate).

    • Add Piperidine (1.2 equiv) dropwise. Note: Exothermic reaction. Formation of the hemiaminal/iminium species occurs rapidly.

    • Stir at room temperature for 15–30 minutes until the solution becomes clear.

  • Addition of Substrate:

    • Add the Hydroxybenzophenone (1.0 equiv) to the reaction mixture.

    • Optional: If the substrate is sterically hindered, add catalytic concentrated HCl (0.5 mL).

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous magnetic stirring.

    • Reaction Time: 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will be more polar than the starting benzophenone.

  • Work-up & Isolation:

    • Cooling: Allow the reaction mixture to cool to room temperature. Often, the Mannich base hydrochloride (if acid was used) or the free base will precipitate upon cooling or chilling in an ice bath.

    • Precipitation: If no precipitate forms, remove 50% of the solvent under reduced pressure and add cold diethyl ether or water to induce crystallization.

    • Filtration: Filter the solid and wash with cold ethanol/ether.

    • Purification: Recrystallize from Ethanol/Acetone. If an oil is obtained, convert to the Hydrochloride salt by bubbling HCl gas through an ethereal solution of the crude product for easier handling.

Optimization Parameters
ParameterConditionEffect / Rationale
Solvent Ethanol (Protic)Stabilizes the transition state; promotes proton transfer.
Solvent 1,4-Dioxane (Aprotic)Higher boiling point (101°C) for sluggish substrates.
C1 Source ParaformaldehydeAnhydrous source prevents hydrolysis of the iminium intermediate.
Stoichiometry 1:1:1 vs 1:2:2Use 2.2 equiv of amine/HCHO if bis-substitution (ortho/ortho) is desired.

Protocol B: Indirect Synthesis (Deactivated Scaffolds)

Target: Unsubstituted Benzophenone core (functionalization at the 4-position). Constraint: Direct Mannich reaction fails on unsubstituted benzophenone. Strategy: Radical Bromination of 4-Methylbenzophenone followed by SN2 Amination.

Step 1: Wohl-Ziegler Bromination
  • Setup: Dissolve 4-Methylbenzophenone (10 mmol) in CCl₄ or Benzotrifluoride (safer alternative, 50 mL).

  • Reagents: Add N-Bromosuccinimide (NBS) (10.5 mmol) and AIBN (0.5 mmol).

  • Reaction: Reflux (80°C) under Argon for 4–6 hours. Illuminate with a tungsten lamp to initiate radicals if necessary.

  • Work-up: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield 4-(Bromomethyl)benzophenone . (Use crude in next step to avoid instability).

Step 2: Nucleophilic Amination
  • Setup: Dissolve crude 4-(bromomethyl)benzophenone in Acetonitrile or DMF .

  • Reagents: Add Piperidine (2.0 equiv) and K₂CO₃ (2.0 equiv) to scavenge HBr.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Work-up: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).

Critical Troubleshooting & Quality Control

Common Failure Modes
  • No Reaction (Mannich): Usually due to insufficient activation of the ring.

    • Fix: Ensure the substrate has a free -OH or -NH group. If using a phenol, ensure the ortho or para position is open.

  • Bis-Substitution: Highly activated phenols (like resorcinol derivatives) may react twice.

    • Fix: Control stoichiometry strictly (0.95 equiv of HCHO).

  • O-Alkylation vs. C-Alkylation: Rare in Mannich, but possible.

    • Verification: Check NMR. C-alkylation retains the phenolic proton (D₂O exchangeable) and shows a singlet for Ar-CH₂-N (approx. 3.5–4.0 ppm).

Safety & Handling
  • Piperidine: Toxic and flammable. Handle in a fume hood.

  • Formaldehyde: Carcinogen. Avoid inhalation of paraformaldehyde dust.

  • Mannich Bases: Often biologically active (CNS depressants/stimulants). Handle with appropriate PPE.[2]

References

  • Hirai, K., et al. (1982).[3] Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones.[3] Journal of Medicinal Chemistry. Link

  • Roman, G. (2014). Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone.[4] Revue Roumaine de Chimie. Link

  • Ayyanna, C., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Link

  • Organic Syntheses. (1934). Benzophenone (General Synthesis reference). Organic Syntheses, Coll. Vol. 1, p.95. Link

  • BenchChem. (2024). Managing side reactions in piperidine functionalization.Link

Sources

Method

Application Note: Preparation of 3,5-Difluoro-3'-piperidinomethyl benzophenone Stock Solutions

[1] Abstract & Scope This guide details the standardized protocol for the solubilization, storage, and handling of 3,5-Difluoro-3'-piperidinomethyl benzophenone . Due to the specific physicochemical properties of this mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This guide details the standardized protocol for the solubilization, storage, and handling of 3,5-Difluoro-3'-piperidinomethyl benzophenone . Due to the specific physicochemical properties of this molecule—specifically the lipophilic benzophenone core combined with a basic piperidine moiety—standard aqueous preparations often result in "crash-out" precipitation, leading to false negatives in biological assays.

This document provides a self-validating workflow designed to ensure compound stability and concentration accuracy. It is intended for researchers in medicinal chemistry and high-throughput screening (HTS).[1][2]

Physicochemical Analysis & Solvent Strategy

To design a robust protocol, we must first understand the molecule's behavior in solution.

Molecular Profile[1]
  • Core Scaffold: Benzophenone (High lipophilicity, UV-active).[1]

  • Functional Group: Piperidine ring (Basic amine, pKa ~10–11).[1][3]

  • Substituents: 3,5-Difluoro (Increases logP/hydrophobicity).[1]

The Solubility Challenge

This compound exhibits pH-dependent solubility .[1]

  • In Organic Solvents (DMSO, Ethanol): The molecule is highly soluble due to the lipophilic fluorinated benzophenone core.

  • In Acidic Aqueous Media (pH < 5): The piperidine nitrogen protonates (

    
    ), rendering the molecule water-soluble.
    
  • In Neutral/Basic Aqueous Media (pH > 7): The molecule exists as a free base. The high lipophilicity of the difluoro-benzophenone overrides the polarity of the amine, causing rapid precipitation (aggregation).

Materials & Equipment

CategoryItemSpecification/Notes
Reagents DMSO Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).[1] Critical: Water content <0.1%.[1]
Ethanol Absolute, 200 Proof (Optional for secondary stocks).[1]
Labware Vials Amber borosilicate glass (Type 1).[1] Benzophenones are light-sensitive.[1]
Pipettes Positive displacement pipettes (recommended for viscous DMSO).[1]
Equipment Sonicator Ultrasonic water bath (35–40 kHz).[1]
Vortexer High-speed vortex mixer.[1]
Centrifuge Benchtop centrifuge capable of 10,000 x g (for QC).[1]

Protocol A: Preparation of Master Stock (10 mM in DMSO)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Step-by-Step Methodology
  • Calculations:

    • Determine the Molecular Weight (MW) from the Certificate of Analysis (CoA).

    • Note: If using a salt form (e.g., Hydrochloride), adjust the mass calculation to account for the counter-ion.

    • Target Concentration: 10 mM .

  • Weighing:

    • Weigh approximately 2–5 mg of solid compound into a tared amber glass vial .

    • Record the exact mass (

      
      ) in mg.
      
  • Solvent Addition (Gravimetric Method Recommended):

    • Calculate the required volume of DMSO:

      
      .[1]
      
    • Add the calculated volume of Anhydrous DMSO.

    • Pro-Tip: Do not rely solely on volumetric pipetting for DMSO due to its viscosity.[1] Confirmation by weight (Density of DMSO

      
      ) adds a layer of accuracy.[1]
      
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate at room temperature for 5–10 minutes.

    • Visual Check: Inspect against a light source.[1][4] The solution must be perfectly clear with no particulates.

  • Storage:

    • Overlay the headspace with Argon or Nitrogen gas (to prevent moisture absorption).

    • Seal tightly with a Teflon-lined cap.[1]

    • Store at -20°C or -80°C .

Workflow Diagram: Master Stock Preparation

MasterStockWorkflow Start Solid Compound (Weighing) Calc Calculate Volume (Target: 10mM) Start->Calc AddSolvent Add Anhydrous DMSO (Amber Vial) Calc->AddSolvent Dissolve Vortex (30s) + Sonicate (10m) AddSolvent->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Store Store at -20°C (Argon Overlay) QC->Store Pass

Figure 1: Critical workflow for generating the primary DMSO master stock. Note the iterative loop at the QC stage.

Protocol B: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the master stock into biological buffer without precipitation.

The "Crash-Out" Risk: Directly adding high-concentration DMSO stock to PBS (pH 7.[1]4) often causes immediate precipitation of this compound because the neutral pH deprotonates the piperidine, making it insoluble.

The "Intermediate Dilution" Method
  • Thaw the DMSO Master Stock at Room Temperature (RT). Vortex to ensure homogeneity.[1]

  • Prepare Intermediate Stock (10x Conc):

    • Dilute the Master Stock 1:10 into Ethanol or pure DMSO first.

    • Why? This breaks up potential aggregates before they hit the water.

  • Final Dilution:

    • Add the Intermediate Stock dropwise to the assay buffer while vortexing the buffer .

    • Target DMSO concentration: Keep final DMSO < 0.5% (v/v) to avoid cellular toxicity.[1][5]

Solubility Logic Diagram

SolubilityLogic Compound 3,5-Difluoro-3'-piperidinomethyl benzophenone Acidic Acidic Buffer (pH < 5) Piperidine Protonated (R-NH+) Compound->Acidic Dilute into Neutral Neutral Buffer (pH 7.4) Piperidine Free Base (R-N) Compound->Neutral Dilute into Organic Organic Solvent (DMSO/EtOH) Compound->Organic Dissolve in Result1 Soluble (Stable) Acidic->Result1 Result2 Precipitation Risk (Unstable) Neutral->Result2 Result3 High Solubility (Master Stock) Organic->Result3

Figure 2: Solubility behavior based on solvent pH and polarity.[1] Neutral buffers present the highest risk of precipitation.

Quality Control (QC) & Validation[1]

Do not assume solubility. Verify it using this self-validating system.

The Centrifugation Test (Simple)
  • Prepare a mock working solution (e.g., 10 µM in PBS).

  • Centrifuge at 10,000 x g for 10 minutes .

  • Inspect the bottom of the tube. A visible pellet indicates precipitation.[1]

  • Action: If a pellet exists, add a solubilizing agent (e.g., 0.05% Tween-80) or lower the concentration.

UV-Vis Verification (Advanced)

Benzophenone derivatives have strong UV absorbance (


 nm).[1]
  • Measure the Absorbance (A) of the solution before centrifugation.

  • Measure the Absorbance (A) of the supernatant after centrifugation.

  • Calculation:

    
    .
    
  • Acceptance Criteria: >95% recovery indicates the compound is truly in solution.

Storage and Stability Guidelines

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows chemical degradation (hydrolysis/oxidation).[1]
Light Strictly Dark Benzophenones are photo-initiators; UV light can cause radical formation and degradation [3].[1]
Freeze/Thaw Max 3 cyclesRepeated expansion/contraction introduces moisture into DMSO.[1] Aliquot stocks into single-use vials.
Shelf Life 6 Months (DMSO)DMSO is hygroscopic; absorbed water promotes degradation over time.[1]

References

  • NCATS Assay Guidance Manual. Compound Management and Screening Operations. National Center for Advancing Translational Sciences.[1][2][6][7][8] Available at: [Link]

  • Allen, N. S., et al. (1990).[1] Photochemistry of Benzophenone Derivatives. Journal of Photochemistry and Photobiology A: Chemistry. (General reference for benzophenone light sensitivity).

Sources

Application

Application &amp; Protocol Guide: Utilizing 3,5-Difluoro-3'-piperidinomethyl benzophenone for Target Identification and Binding Site Analysis

Introduction: The Power of Irreversible Insights from Reversible Interactions In the landscape of drug discovery and chemical biology, understanding the precise molecular interactions of a bioactive small molecule is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Irreversible Insights from Reversible Interactions

In the landscape of drug discovery and chemical biology, understanding the precise molecular interactions of a bioactive small molecule is paramount. While affinity-based methods are foundational, they often fail to capture transient or weak interactions that are lost during analytical processing. Photoaffinity labeling (PAL) emerges as a powerful technique to overcome this limitation by converting a non-covalent, reversible ligand-protein interaction into a stable, covalent bond upon activation by light.[1][2][3] This process creates a permanent record of the interaction, enabling the robust identification of direct binding partners, the characterization of binding sites, and the profiling of off-target effects, even in the complexity of a native biological system.[4][5]

A typical photoaffinity probe (PAP) is a chimeric molecule composed of three essential parts: a pharmacophore that recognizes the target, a photoreactive group that forms the covalent linkage, and a reporter tag for detection and enrichment.[5] This guide focuses on a specific PAP scaffold, 3,5-Difluoro-3'-piperidinomethyl benzophenone , leveraging the unique properties of the benzophenone (BP) photophore. Unlike other common photoprobes like aryl azides or diazirines, the BP moiety is exceptionally stable in the dark, is not reactive with water, and upon excitation with long-wave UV light (typically 350-365 nm), generates a triplet diradical that preferentially and efficiently crosslinks with adjacent C-H bonds.[6][7][8] This guide provides the foundational principles, strategic considerations, and detailed protocols for deploying this probe to illuminate molecular targets.

The Probe: Dissecting 3,5-Difluoro-3'-piperidinomethyl benzophenone

The efficacy of this probe lies in the synergistic function of its constituent parts. Understanding each component is critical for designing and interpreting experiments.

  • The Benzophenone (BP) Photoreactive Core: This is the engine of covalent capture. Upon absorption of UV light, the BP carbonyl is excited from its ground state to a short-lived singlet state, which rapidly converts to a more stable triplet diradical via intersystem crossing.[6] This triplet species is the reactive intermediate that abstracts a hydrogen atom from a nearby amino acid residue (primarily from a C-H bond), creating a pair of radicals that subsequently combine to form a stable C-C covalent bond, permanently linking the probe to its target.[9]

cluster_mechanism Benzophenone Photoactivation Mechanism BP_ground Benzophenone (S₀) BP_singlet Excited Singlet (S₁) BP_ground->BP_singlet UV Light (350-365 nm) BP_triplet Triplet Diradical (T₁) BP_singlet->BP_triplet Intersystem Crossing BP_triplet->BP_ground Decay (Reversible) Complex Radical Pair Intermediate BP_triplet->Complex H-Abstraction Target Target Protein (R₃-C-H) Target->Complex Covalent Covalent Adduct Complex->Covalent Radical Recombination

Caption: Mechanism of benzophenone-mediated photocrosslinking.

  • The 3'-Piperidinomethyl Ligand: This moiety serves as the "bait," or the pharmacophore, responsible for directing the probe to its biological target(s). The piperidine ring is a common scaffold in medicinal chemistry, and the basic nitrogen atom can participate in ionic or hydrogen-bonding interactions with acidic residues like aspartate or glutamate in a protein binding pocket. The specific binding partners of this ligand determine the utility of the probe. If this probe is a derivative of a known bioactive molecule, it will be used to identify that molecule's targets. If its targets are unknown, this probe becomes a tool for novel target discovery.

  • The 3,5-Difluoro Substitution: The fluorine atoms on the benzophenone ring are not merely passive decorations. They serve to modulate the electronic properties of the photophore and the overall molecule. Fluorine substitution can influence the triplet state's energy and lifetime, potentially affecting crosslinking efficiency. Furthermore, these substitutions increase the lipophilicity of the probe, which can alter its membrane permeability and binding interactions, a factor that must be considered during experimental design.[10]

PART 1: Application Notes - Strategy and Experimental Design

The successful application of any photoaffinity probe hinges on a meticulously planned experimental strategy that includes rigorous validation and appropriate controls.

Primary Applications
  • Target Identification: The most common use is to identify the unknown protein targets of a bioactive small molecule (from which the probe is derived).[2][5]

  • Binding Site Characterization: Following crosslinking, enzymatic digestion of the probe-protein adduct and subsequent analysis by mass spectrometry can pinpoint the specific amino acid residues involved in the binding interaction.

  • Off-Target Profiling: In drug development, PAL can reveal unintended "off-targets" of a drug candidate, providing critical insights into potential toxicity or polypharmacology.[5]

Probe Design: The Imperative of a Reporter Handle

The core structure, 3,5-Difluoro-3'-piperidinomethyl benzophenone, is a powerful photo-crosslinker but lacks a crucial element for downstream analysis: a reporter tag. For most applications, especially proteome-wide target identification, this core structure must be derivatized to include a bioorthogonal handle, such as a terminal alkyne or azide . This handle allows for the covalent attachment of a reporter molecule (e.g., biotin for enrichment or a fluorophore for imaging) via "click chemistry" after the photocrosslinking event.

Probe 3,5-Difluoro-3'-piperidinomethyl Benzophenone (Core) Linker Alkyne Handle Biotin Azide-Biotin Probe:f2->Biotin Click Chemistry (CuAAC) Enrichment Streptavidin Enrichment Biotin->Enrichment High-Affinity Interaction

Caption: Conceptual workflow for tagging the probe for enrichment.

The Self-Validating System: Essential Controls

To ensure that the observed labeling is specific and meaningful, every PAL experiment must include a set of controls. This transforms the protocol into a self-validating system.

Control ExperimentPurposeExpected Outcome
No UV Irradiation To confirm that crosslinking is light-dependent.No covalent labeling of the target protein.
Competition To demonstrate that the probe binds to a specific site. The experiment is run in the presence of an excess (e.g., 50-100 fold) of the original, non-probe parent compound.[4]A significant reduction or complete absence of probe labeling on the target protein.
"Scrambled" or Inactive Probe (If available) To show that labeling depends on the specific pharmacophore structure.No or significantly reduced labeling compared to the active probe.
Vehicle Control (e.g., DMSO) To account for any effects of the solvent used to dissolve the probe.No labeling signal.

PART 2: Detailed Experimental Protocols

These protocols assume the use of an alkyne-derivatized version of the core probe for downstream analysis via click chemistry.

Protocol 1: General Workflow for In-Cell Target Identification

cluster_workflow Photoaffinity Labeling Target ID Workflow A 1. Treat Live Cells with Alkyne-Probe B 2. Incubate (Allow for Target Binding) A->B C 3. UV Irradiation (365 nm) (Covalent Crosslinking) B->C D 4. Cell Lysis (Solubilize Proteins) C->D E 5. Click Chemistry (Attach Azide-Biotin Tag) D->E F 6. Affinity Purification (Streptavidin Beads) E->F G 7. On-Bead Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Identify Enriched Proteins) H->I

Caption: Step-by-step workflow for cellular target identification.

Protocol 2: In-Cell Photoaffinity Labeling

This protocol outlines the critical steps for labeling proteins within a live cellular context.

Materials:

  • Live cells in culture (adherent or suspension).

  • Alkyne-derivatized 3,5-Difluoro-3'-piperidinomethyl benzophenone (hereafter "Alkyne-Probe").

  • Parent compound (without the BP-alkyne moiety) for competition control.

  • Cell culture medium, PBS (phosphate-buffered saline).

  • UV Crosslinker with 365 nm bulbs (e.g., Stratalinker® or equivalent).

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Cell scraper (for adherent cells).

Procedure:

  • Cell Preparation: Plate cells and grow to an appropriate confluency (typically 70-90%). For each condition (e.g., Probe, Probe + UV, No UV, Competition), use an equal number of cells.

  • Probe Incubation:

    • Prepare stock solutions of the Alkyne-Probe and competitor compound in DMSO.

    • For the competition sample, pre-incubate the cells with a 50-100 fold molar excess of the competitor compound for 1 hour at 37°C.

    • Add the Alkyne-Probe to the cell medium to the final desired concentration (typically determined via dose-response, e.g., 1-10 µM). Incubate for 1-4 hours at 37°C to allow for cell entry and target binding.

  • UV Irradiation:

    • Wash the cells twice with ice-cold PBS to remove the unbound probe. Leave a thin layer of PBS on the cells to prevent drying.

    • Place the culture plate on a pre-chilled surface (e.g., a cold block) inside the UV crosslinker. Remove the lid.

    • Irradiate with 365 nm UV light for 5-30 minutes. The optimal time must be determined empirically to maximize labeling while minimizing cell damage.[11]

    • The "No UV" control plate should be handled identically but not exposed to UV light.

  • Cell Lysis:

    • Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer to the plate.

    • For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the proteome with the covalently labeled targets. Determine the protein concentration using a standard assay (e.g., BCA).

Protocol 3: Click Chemistry and Protein Enrichment

Materials:

  • Cell lysate from Protocol 2.

  • Azide-Biotin tag (e.g., Azide-PEG3-Biotin).

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Streptavidin-conjugated agarose or magnetic beads.

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea).

Procedure:

  • Click Reaction:

    • To 1-2 mg of protein lysate, add the click chemistry reagents. A typical final concentration would be: 1 mM CuSO₄, 1 mM sodium ascorbate, 100 µM TBTA, and 50 µM Azide-Biotin.

    • Incubate at room temperature for 1-2 hours with gentle rotation. This reaction will ligate the biotin tag to the alkyne handle on the probe-protein adduct.

  • Enrichment of Biotinylated Proteins:

    • Pre-wash the streptavidin beads with lysis buffer.

    • Add the bead slurry to the "clicked" lysate and incubate for 2-4 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads (by centrifugation or magnet) and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step. A common wash series is:

      • 2x with 1% SDS in PBS.

      • 2x with 8 M urea in 100 mM Tris-HCl.

      • 3x with PBS.

  • Downstream Analysis: The enriched, bead-bound proteins are now ready for identification. The most common method is on-bead tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the captured proteins.

PART 3: Data Interpretation and Troubleshooting

Interpreting Mass Spectrometry Results: A successful experiment will yield a list of proteins identified by LC-MS/MS. True targets should be highly enriched in the "+UV / -Competitor" sample compared to all control samples ("-UV", "+Competitor"). Quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) are essential for distinguishing specific binders from background noise.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
No Labeling Signal - Probe concentration too low.- UV irradiation time too short or incorrect wavelength.- Probe is inactive or cannot enter the cell.- Target protein is not expressed in the cell line.- Increase probe concentration.- Optimize UV exposure time; ensure 365 nm source.- Verify probe integrity; perform in vitro labeling on lysate first.- Confirm target expression via Western Blot or use a different cell line.
High Background Labeling - Probe is "sticky" or aggregating.- Insufficient washing after enrichment.- UV exposure is too long, causing non-specific crosslinking.- Add a non-ionic detergent (e.g., 0.1% Tween-20) during incubation.- Increase the number and stringency of wash steps.- Reduce UV irradiation time.
Competition Control Fails - Competitor concentration is too low.- The probe binds irreversibly before UV irradiation.- The probe and competitor bind to different sites.- Increase the molar excess of the competitor.- Confirm the parent compound has reversible binding.- This may be a valid result indicating an allosteric binding site.

References

  • Dorman, G., & Prestwich, G. D. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Creative Biostructure. (n.d.). Identification of non-covalent small molecule drug targets based on photoaffinity probes. Creative Biostructure. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Parker, C. G., & Cravatt, B. F. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • Zhu, Q., & Yao, S. Q. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. [Link]

  • Pan, J., et al. (2017). Proposed benzophenone photocrosslinking mechanisms. ResearchGate. [Link]

  • Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides and drugs. Photochemistry and Photobiology. [Link]

  • Sumranjit, T., & Chung, S. J. (2013). Photoactivation mechanism of benzophenone. ResearchGate. [Link]

  • Baksh, M. M., & Finn, M. G. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. [Link]

  • Wang, D. (2015). Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments. [Link]

  • Sang, J., et al. (2015). Cross‐Linking Photopolymerization of Monoacrylate Initiated by Benzophenone. ResearchGate. [Link]

  • Golisade, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. [Link]

  • Zhang, H., et al. (2011). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. PMC. [Link]

  • Wang, Y., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Qvit, N., et al. (2008). Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. PubMed. [Link]

  • Perera, H. D. S. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. University of Sri Jayewardenepura. [Link]

  • Dubinsky, L., et al. (2012). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2021). Synthesis method of 3, 5-difluorophenol. Patsnap. [Link]

  • Scott, J. D., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Jessen, B. C., et al. (2013). A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. RSC Publishing. [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. PrepChem.com. [Link]

  • Gray, D., et al. (2020). Photoaffinity probes.
  • Nerviano Medical S.r.l. (2015). Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Difluoro-Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Paradigm Shift in Aryl Ketone Synthesis with Microwave Technology The synthesis of diaryl keto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Paradigm Shift in Aryl Ketone Synthesis with Microwave Technology

The synthesis of diaryl ketones, particularly fluorinated derivatives like difluoro-benzophenones, represents a critical step in the development of advanced materials and pharmaceutical agents. Traditionally, these syntheses have been reliant on conventional heating methods, often necessitating prolonged reaction times, harsh conditions, and leading to the formation of undesirable byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, enhances product yields, and often improves regioselectivity.[1][2][3] This "inside-out" heating mechanism, a stark contrast to the slow, surface-based heat transfer of conventional methods, allows for rapid optimization and cleaner reaction profiles, aligning perfectly with the principles of green chemistry.[4]

This comprehensive guide provides detailed protocols and insights into two primary microwave-assisted methodologies for the synthesis of difluoro-benzophenone derivatives: the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these protocols for their specific needs.

I. Strategic Approaches to Difluoro-Benzophenone Synthesis

Two principal synthetic pathways are explored for the microwave-assisted preparation of difluoro-benzophenones, each with distinct advantages and considerations.

A. Electrophilic Aromatic Substitution: The Microwave-Enhanced Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[1][5] In the context of difluoro-benzophenone synthesis, this involves the reaction of a fluorinated benzene derivative with a fluorinated benzoyl chloride in the presence of a Lewis acid catalyst. Microwave irradiation can significantly accelerate this process, which is often sluggish under conventional heating, particularly with deactivated aromatic rings.

Mechanism of Action: The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction of the acyl halide with the Lewis acid. This acylium ion then undergoes electrophilic attack on the electron-rich fluorinated aromatic ring. The use of microwave energy can enhance the rate of formation of the acylium ion and the subsequent aromatic substitution.

B. Cross-Coupling Chemistry: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[4] For the synthesis of difluoro-benzophenones, this reaction typically involves the coupling of a fluorinated arylboronic acid with a fluorinated aryl halide or acyl chloride, catalyzed by a palladium complex. Microwave heating has been shown to dramatically reduce reaction times for Suzuki-Miyaura couplings from hours to mere minutes.

Mechanism of Action: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Microwave irradiation can accelerate each of these steps, leading to a significant rate enhancement.

II. Experimental Protocols and Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis, equipped with appropriate temperature and pressure sensors.

Protocol 1: Microwave-Assisted Friedel-Crafts Acylation of Fluorobenzene

This protocol describes the synthesis of 4,4'-difluorobenzophenone via the acylation of fluorobenzene with 4-fluorobenzoyl chloride.

Materials:

  • Fluorobenzene

  • 4-Fluorobenzoyl chloride

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (or another suitable Lewis acid like AlCl₃)[6]

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Instrumentation:

  • Dedicated microwave synthesis reactor

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene (1.0 eq), 4-fluorobenzoyl chloride (1.0-1.2 eq), and the scandium triflate resin catalyst (1-10% by weight of fluorobenzene).[6]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation can be pulsed (e.g., 30 seconds on, followed by a cooling period).[6]

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 10-30 minutes.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.

  • Wash the filtrate with deionized water until the pH of the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Microwave-Assisted Friedel-Crafts Acylation:

A Reactant Mixing (Fluorobenzene, 4-Fluorobenzoyl Chloride, Catalyst) B Microwave Irradiation (65-195 W, 40-60°C, 10-30 min) A->B Reaction C Work-up (Filtration, Washing) B->C Cooling & Extraction D Purification (Recrystallization/Chromatography) C->D Isolation E 4,4'-Difluorobenzophenone D->E Final Product

Caption: Workflow for the microwave-assisted Friedel-Crafts acylation.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a difluoro-benzophenone derivative from a fluorinated arylboronic acid and a fluorinated aryl halide.

Materials:

  • 4-Fluorophenylboronic acid

  • 1-Bromo-4-fluorobenzene (or 4-fluorobenzoyl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C, or a modern pre-catalyst)[4][7]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF/water, Dioxane/water, or a green solvent like GVL)[7]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Instrumentation:

  • Dedicated microwave synthesis reactor

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a microwave reaction vessel, add the 4-fluorophenylboronic acid (1.2-1.5 eq), 1-bromo-4-fluorobenzene (1.0 eq), palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq).

  • Add the chosen solvent system (e.g., DMF/water 4:1).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150°C) for 5-20 minutes.[7]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling:

cluster_0 Suzuki-Miyaura Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Data Presentation and Comparative Analysis

The choice between Friedel-Crafts acylation and Suzuki-Miyaura coupling depends on substrate availability, functional group tolerance, and desired regioselectivity. The following table provides a comparative overview of typical reaction parameters.

ParameterMicrowave-Assisted Friedel-Crafts AcylationMicrowave-Assisted Suzuki-Miyaura Coupling
Starting Materials Fluorinated arene + Fluorinated acyl halideFluorinated arylboronic acid + Fluorinated aryl halide/acyl chloride
Catalyst Lewis Acid (e.g., Sc(OTf)₃, AlCl₃)Palladium complex (e.g., Pd(PPh₃)₄, Pd/C)
Typical Reaction Time 10 - 30 minutes[6]5 - 20 minutes[7]
Typical Temperature 40 - 60 °C[6]120 - 150 °C[7]
Typical Yield Good to ExcellentGood to Excellent
Key Advantages Utilizes readily available starting materials.High functional group tolerance; milder conditions for some substrates.
Key Considerations Catalyst can be moisture-sensitive; regioselectivity can be an issue.Availability and stability of boronic acids; potential for side reactions.[3]

IV. Conclusion and Future Outlook

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid production of difluoro-benzophenone derivatives. Both the Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling routes are significantly enhanced by microwave irradiation, leading to shorter reaction times and often improved yields compared to conventional methods. The choice of synthetic strategy will be dictated by the specific target molecule and the available starting materials. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, the adoption of microwave-assisted techniques will be crucial for accelerating innovation and promoting sustainable chemical synthesis.

V. References

  • Leadbeater, N. E. (2005). Microwave heating as a tool for sustainable chemistry. CRC press.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Al-Masum, M. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(7), 9936-9950. Available from: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry–A European Journal, 12(16), 4425-4433. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4,4'-difluorobenzophenone. Retrieved from [Link]

  • Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene. Retrieved from

  • Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Retrieved from [Link]

  • Bouattour, R., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(29), 17096-17107. Available from: [Link]

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Journal of Chemical Science and Technology, 6(1), 56-58.

  • Fairlamb, I. J. S., & Kapdi, A. R. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 23. Available from: [Link]

  • Nandi, K. K., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10.

  • Royal Society of Chemistry. (n.d.). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Retrieved from [Link]

  • Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. Retrieved from

  • Barbero, M., et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 15(5), 3193-3207. Available from: [Link]

  • Patsnap. (2015). Method for preparing high-purity 4,4'-difluorobenzophenone. Retrieved from [Link]

  • Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10(1), 18-23. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Retrieved from [Link]

  • Wang, Y., & Miller, R. L. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic letters, 8(22), 5033-5035. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Open Chemistry. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Retrieved from [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7609. Available from: [Link]

  • Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Ni, C., & Hu, J. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2011(13), 2049-2064.

  • Trapp, O., & Hecker, S. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(22), 4734-4740. Available from: [Link]

Sources

Application

Application Note: A Hierarchical Screening Protocol for 3,5-Difluoro-3'-piperidinomethyl benzophenone in Kinase Inhibition Assays

Abstract The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent biological activities, including kinase inhibition.[1][2] The introduction of fluorine atoms c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent biological activities, including kinase inhibition.[1][2] The introduction of fluorine atoms can further enhance binding affinity and modulate pharmacokinetic properties, making fluorinated benzophenones attractive for drug discovery.[3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to conduct a hierarchical screening of novel compounds, using the exemplar molecule 3,5-Difluoro-3'-piperidinomethyl benzophenone (hereafter designated BZP-F2P). We outline a multi-stage process beginning with broad kinome profiling to identify initial targets, followed by robust secondary assays to determine potency (IC₅₀), studies to elucidate the mechanism of action (MoA), and finally, cell-based assays to confirm target engagement in a physiological context.

Introduction: The Rationale for a Hierarchical Approach

Kinases are one of the most significant target classes in drug discovery, with over 80 FDA-approved small molecule inhibitors.[4] The initial stages of discovery for a novel compound like BZP-F2P are fraught with challenges, including identifying its primary targets among the 500+ kinases in the human kinome and avoiding misleading data from assay artifacts.[4][5] A hierarchical or cascaded screening approach is the industry-standard methodology to efficiently manage these challenges.[6] This strategy utilizes a series of assays with increasing complexity and physiological relevance, allowing for rapid elimination of non-promising compounds and focusing resources on those with genuine potential.

This guide details a four-stage workflow designed to comprehensively characterize the kinase inhibitory profile of BZP-F2P.

G cluster_0 Screening Cascade A Stage 1: Primary Screen (Broad Kinome Panel @ 10 µM) B Stage 2: Potency Determination (IC50 on Primary Hits) A->B Identify Hits (e.g., >70% Inhibition) C Stage 3: Mechanism of Action (ATP Competition Assay) B->C Confirm Potency (IC50 < 1 µM) D Stage 4: Cellular Assay (Target Engagement & Function) C->D Elucidate MoA

Caption: A four-stage hierarchical workflow for kinase inhibitor screening.

Stage 1: Primary Screening - Broad Kinome Profiling

Objective: To identify potential kinase targets of BZP-F2P by screening it at a single high concentration against a broad, representative panel of the human kinome.[4][7] This approach casts a wide net to uncover both expected and unexpected interactions.

Scientist's Notes (Expertise & Causality): We recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, for primary screening. This format is nearly universal for all kinases as it measures the production of ADP, a common product of the kinase reaction.[5][8] Its key advantage over fluorescence-based methods is a significantly lower susceptibility to compound interference, as many synthetic compounds, including those with aromatic rings like benzophenones, can autofluoresce or quench fluorescent signals, leading to false positives or negatives.[5][9] A single-point concentration of 10 µM is standard for initial screens to ensure detection of even moderately potent inhibitors.

Protocol 2.1: Single-Point Kinase Profiling using ADP-Glo™
  • Compound Preparation: Prepare a 10 mM stock solution of BZP-F2P in 100% DMSO. From this, create a 100 µM intermediate stock in the kinase assay buffer.

  • Assay Plate Preparation:

    • Dispense 2.5 µL of kinase assay buffer into all wells of a 384-well plate.

    • Add 2.5 µL of the 100 µM BZP-F2P stock to the "Test Compound" wells (final concentration 10 µM).

    • Add 2.5 µL of a known inhibitor for each kinase as a "Positive Control".

    • Add 2.5 µL of kinase buffer with 1% DMSO to "Negative Control" (vehicle) wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate master mix containing the specific kinase, its peptide substrate, and ATP (at the Kₘ concentration for each kinase, if known).

    • Add 5 µL of the master mix to all wells to initiate the reaction.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for the optimized time for each kinase (typically 60 minutes).[10]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for BZP-F2P relative to the positive and negative controls.

Hypothetical Data Presentation

Table 1: Hypothetical Primary Screening Results for BZP-F2P (10 µM)

Kinase Target Kinase Family % Inhibition Hit?
p38α (MAPK14) CMGC 95.2% Yes
p38β (MAPK11) CMGC 88.7% Yes
JNK1 CMGC 65.1% No
ERK2 CMGC 15.3% No
SRC TK 78.9% Yes
ABL1 TK 32.4% No
AKT1 AGC 5.6% No

| CDK2 | CMGC | 11.2% | No |

A "hit" is typically defined as >70% inhibition in this context.

Stage 2: Secondary Screening - Potency Determination (IC₅₀)

Objective: To quantify the potency of BZP-F2P against the "hits" identified in the primary screen by generating 10-point dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).[7]

Scientist's Notes (Trustworthiness & Self-Validation): The IC₅₀ value is a critical metric for ranking inhibitor potency, but it is an operational value, highly dependent on assay conditions.[11][12] It is crucial to maintain consistent conditions, especially the ATP concentration, for all IC₅₀ determinations to allow for valid comparisons.[13] Performing the assay at the Kₘ of ATP for each kinase is a common standard that provides a good balance for identifying competitive inhibitors.[14] Each assay plate must include controls to calculate the Z'-factor, a statistical measure of assay quality; a Z' > 0.5 is considered robust.

Protocol 3.1: IC₅₀ Determination with Dose-Response Curve
  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of BZP-F2P in 100% DMSO, starting from 10 mM. Create intermediate stocks in kinase buffer. Final assay concentrations might range from 30 µM to 1.5 nM.

  • Assay Execution: Follow the same procedure as Protocol 2.1, but instead of a single concentration, add the dilution series of BZP-F2P to the respective wells.

  • Data Analysis:

    • Normalize the data with the positive control as 100% inhibition and the vehicle (DMSO) control as 0% inhibition.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Hypothetical Data Presentation

Table 2: Hypothetical IC₅₀ Values for BZP-F2P against Primary Hits

Kinase Target IC₅₀ (nM) Hill Slope
p38α 85 -1.1 0.995
p38β 210 -1.0 0.991

| SRC | 950 | -0.9 | 0.987 |

Stage 3: Mechanism of Action (MoA) Studies

Objective: To determine if BZP-F2P inhibits its target kinases by competing with the ATP substrate, a common mechanism for inhibitors targeting the highly conserved ATP-binding pocket.[15][16]

Scientist's Notes (Authoritative Grounding): An ATP-competitive inhibitor's apparent potency (IC₅₀) will decrease as the concentration of ATP in the assay increases, because more ATP is present to outcompete the inhibitor for binding.[15] By measuring the IC₅₀ at both low (Kₘ) and high (e.g., 10x Kₘ or 1 mM physiological) ATP concentrations, we can observe this characteristic "IC₅₀ shift".[10][15] A significant rightward shift in the dose-response curve at high ATP concentration is a hallmark of an ATP-competitive inhibitor.[17] Non-ATP competitive (allosteric) inhibitors will show little to no change in IC₅₀.[16]

G cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive (Allosteric) Inhibition Kinase Kinase Active Site Active Site Kinase->Active Site ATP ATP ATP->Active Site Binds Inhibitor Inhibitor Inhibitor->Active Site Competes Kinase2 Kinase Allosteric Site Allosteric Site Kinase2->Allosteric Site ATP2 ATP ATP2->Kinase2:c Binds Inhibitor2 Inhibitor Inhibitor2->Allosteric Site Binds (No Competition)

Caption: Binding modes of ATP-competitive vs. non-competitive inhibitors.

Protocol 4.1: ATP Competition Assay
  • Assay Setup: Prepare two separate kinase reactions for the primary target (e.g., p38α).

    • Condition A (Low ATP): Use ATP at the Kₘ concentration (e.g., 10 µM).

    • Condition B (High ATP): Use ATP at a saturating concentration (e.g., 1 mM).

  • IC₅₀ Determination: For both conditions, perform a full 10-point IC₅₀ determination for BZP-F2P as described in Protocol 3.1.

  • Data Analysis:

    • Calculate the IC₅₀ value for BZP-F2P under both low and high ATP conditions.

    • Compare the two IC₅₀ values. A fold-shift of >10 is strong evidence for ATP-competitive binding.[17]

Stage 4: Cellular Assays - Target Engagement & Function

Objective: To validate that BZP-F2P can enter cells, engage its intended target (e.g., p38α), and inhibit its downstream signaling pathway. This step is critical, as potent biochemical inhibitors often fail in a cellular context due to poor permeability or high intracellular ATP concentrations.[18]

Scientist's Notes (Connecting to Biology): The p38 MAPK pathway is a well-defined signaling cascade activated by cellular stress and inflammatory cytokines.[19][20] Activated p38α phosphorylates and activates downstream kinases, such as MAPK-activated protein kinase 2 (MK2). A robust method to measure p38α inhibition in cells is to quantify the phosphorylation of MK2 (at Thr334) via Western Blot. A reduction in phospho-MK2 levels upon treatment with BZP-F2P provides direct evidence of target engagement and functional pathway inhibition.[21]

G Stimulus Anisomycin (Stress Stimulus) p38 p38α MAPK Stimulus->p38 Activates MK2 MK2 p38->MK2 Phosphorylates BZP BZP-F2P BZP->p38 Inhibits pMK2 p-MK2 (Active) Response Cellular Response (e.g., Inflammation) pMK2->Response

Caption: Simplified p38 MAPK signaling pathway for cellular assay design.

Protocol 5.1: Western Blot for p38α Target Engagement
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa or THP-1 cells) to 70-80% confluency.

    • Pre-treat cells with varying concentrations of BZP-F2P (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation: Stimulate the p38 pathway by adding a known activator, such as Anisomycin (10 µg/mL), for 30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-phospho-MK2 (Thr334)

      • Rabbit anti-total-MK2

      • Mouse anti-GAPDH (as a loading control)

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis: Detect bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the phospho-MK2 signal to the total MK2 signal.[21] A dose-dependent decrease in this ratio indicates cellular target engagement.

Troubleshooting Common Pitfalls

Table 3: Troubleshooting Guide for Kinase Inhibition Assays

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects.[22] Calibrate pipettes; Use master mixes; Avoid using outer wells of the plate or fill them with buffer.[10]
Inconsistent IC₅₀ Values Variable enzyme activity; Compound instability/precipitation; Inconsistent ATP/substrate concentrations.[22] Aliquot and store enzyme properly; Confirm compound solubility in assay buffer; Always use fresh, accurately prepared reagents.
False Positives in Primary Screen Compound autofluorescence/quenching; Compound inhibits reporter enzyme (e.g., luciferase).[5][9] Use an orthogonal assay (e.g., luminescence vs. fluorescence); Run a counter-screen in the absence of the kinase to check for direct inhibition of the detection system.[22]

| Potent in Biochemical but Inactive in Cellular Assay | Poor cell permeability; Compound is a substrate for efflux pumps; High intracellular ATP outcompetes the inhibitor.[18] | Assess compound permeability (e.g., PAMPA assay); Test in cell lines with/without specific efflux pumps; Confirm ATP-competitive MoA and aim for higher biochemical potency. |

Conclusion

This application note provides a robust, hierarchical framework for the initial characterization of a novel benzophenone-based kinase inhibitor, BZP-F2P. By systematically progressing from broad profiling to specific potency, mechanism, and cellular function, researchers can generate a comprehensive data package that is essential for making informed decisions in a drug discovery pipeline. This structured approach ensures data integrity, conserves resources, and builds a solid foundation for further preclinical development.

References

  • Arthur JS, Ley SC (2013) Mitogen-activated protein kinases in innate immunity. Nat. Rev. Immunol. 13(9), 679–92. [Link]

  • Celtarys Research (2025) Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • Regan, J. et al. (2003) Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors With High Antiinflammatory Activity. J. Med. Chem. 46(26), 5707-5717. [Link]

  • Bain, J. et al. (2007) The selectivity of protein kinase inhibitors: a further update. Biochem. J. 408(3), 297-315. [Link]

  • K-J, B. et al. (2021) Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules 26(16), 4906. [Link]

  • ProQinase GmbH (2017) A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Journals. [Link]

  • Reaction Biology (2024) Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Lamba, S. & Amodeo, G. F. (2019) Non-ATP competitive protein kinase inhibitors. RSC Med. Chem. 10, 1173-1188. [Link]

  • Lei, C. et al. (2024) Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Adv. 14, 20339-20350. [Link]

  • Sameem, B. (2019) Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. [Link]

  • Reaction Biology (2024) Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]

  • Creative Diagnostics (2024) MAP Kinase Signaling Pathways. Creative Diagnostics Resources. [Link]

  • Royal Society of Chemistry (2020) New Screening Approaches for Kinases. RSC Publishing. [Link]

  • Bitesize Bio (2026) How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • Tadesse, S. et al. (2021) Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Int. J. Mol. Sci. 22(6), 2833. [Link]

  • HBM4EU (2022) Benzophenones - Substance report. Human Biomonitoring for Europe. [Link]

  • Reaction Biology (2024) Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Campaign for Safe Cosmetics (2023) Benzophenone & Related Compounds. Safe Cosmetics. [Link]

  • Zhou, B. et al. (2023) Synthesis, biological evaluation, network pharmacology, and molecular docking of benzophenone as antitumor agents. SSRN. [Link]

  • Lei, C. et al. (2024) Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Adv. 14(29), 20339-20350. [Link]

  • ProQinase GmbH (2017) A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [Link]

  • BellBrook Labs (2025) What Is the Best Kinase Assay? BellBrook Labs Blog. [Link]

  • Expert Opinion on Therapeutic Patents (2008) Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. [Link]

  • Smyth, L. A. & Collins, I. (2009) Measuring and interpreting the selectivity of protein kinase inhibitors. Future Med Chem. 1(1), 61-75. [Link]

  • Promega Connections (2025) Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections Blog. [Link]

  • Ismail, S. et al. (2020) A cell-based screening assay to identify novel kinase inhibitors. AACR Journals. [Link]

  • Merisaari, J. et al. (2019) Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Journal of the American Heart Association. [Link]

  • Gnad, F. et al. (2011) Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Curr Protoc Bioinformatics. Chapter 13: Unit 13.11. [Link]

  • LearnSkin (2021) Effects of Benzophenone Ingredients in Your Sunscreen. LearnSkin. [Link]

  • Johnson, G. L. (2023) Pharmacological approaches to understanding protein kinase signaling networks. Front. Pharmacol. 14:1335804. [Link]

  • BellBrook Labs (2025) Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs Blog. [Link]

  • Wnuk, A. et al. (2021) Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? Postepy Dermatol Alergol. 38(6): 974–980. [Link]

  • Kim, S. & Choi, K. (2014) A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. J Hazard Mater. 269: 103-119. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Time for Piperidinomethylation of Benzophenones

The following technical guide is designed for researchers and process chemists optimizing the piperidinomethylation of hydroxybenzophenones (and related activated benzophenone derivatives). Note on Chemical Scope: Standa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the piperidinomethylation of hydroxybenzophenones (and related activated benzophenone derivatives).

Note on Chemical Scope: Standard benzophenone (diphenyl ketone) lacks


-protons and is inert to standard Mannich conditions. This guide addresses hydroxybenzophenones  (e.g., 2-hydroxybenzophenone, 4-hydroxybenzophenone), where the reaction proceeds via electrophilic aromatic substitution (aminomethylation)  at the position ortho to the hydroxyl group.

Current Status: Operational Topic: Mannich Reaction Kinetics & Process Optimization Audience: Senior Scientists, Process Chemists

Executive Summary: The "Time" Variable in Mannich Condensations

In the piperidinomethylation of hydroxybenzophenones, "reaction time" is not a passive waiting period; it is a critical variable competing against bis-substitution , retro-Mannich decomposition , and formaldehyde polymerization .

Optimization is rarely about "waiting longer." It is about increasing the concentration of the reactive iminium intermediate (


) while maintaining a temperature window that favors the kinetic product (mono-substitution) or thermodynamic product (bis-substitution) as desired.
Module 1: Critical Process Parameters (CPP) Affecting Time
Q: Why does my reaction stall after 50% conversion, even after extending the time?

A: Extending time in a stalled Mannich reaction often leads to decomposition, not conversion. The stall is likely due to paraformaldehyde (PFA) depolymerization failure or equilibrium saturation .

  • The Hidden Step: PFA must depolymerize to monomeric formaldehyde (

    
    ) before it can react with piperidine to form the electrophilic iminium ion.
    
  • The Fix:

    • Pre-activation: Do not mix all three components at once. Reflux PFA and Piperidine in the solvent for 15–30 minutes before adding the benzophenone. This ensures a high standing concentration of the iminium electrophile.

    • Water Removal: The reaction produces water. In reversible Mannich reactions, water accumulation pushes the equilibrium backward (Retro-Mannich). Use a Dean-Stark trap (toluene/benzene) or molecular sieves to drive the reaction forward, reducing total reaction time.

Q: How does solvent choice impact the reaction clock?

A: Solvent polarity dictates the stability of the transition state and the solubility of the intermediate iminium species.

Solvent SystemReaction RateMechanism BenefitRisk Factor
Ethanol (EtOH) ModerateGood solubility of benzophenones; protic solvent stabilizes intermediates.Product may precipitate early, trapping unreacted material.
1,4-Dioxane SlowHigher reflux temp (

) allows overcoming activation energy barriers for sterically hindered substrates.
Difficult to remove; peroxide formation.
Toluene Fast (with Dean-Stark)Allows azeotropic removal of water, driving kinetics irreversibly.Non-polar; may require phase transfer catalyst (PTC) for ionic intermediates.
Water (Microwave) Ultra-Fast Hydrophobic effect accelerates organic reactions; "on-water" catalysis.Solubility issues; requires efficient stirring.
Module 2: Microwave (MW) vs. Conventional Heating

Technical Insight: The Mannich reaction is highly responsive to microwave irradiation due to the polarity of the transition state and the ionic nature of the iminium intermediate.

Protocol Comparison: Synthesis of 3-(piperidinomethyl)-4-hydroxybenzophenone

Method A: Conventional Reflux (The "Slow" Route)

  • Time: 4 – 12 Hours

  • Procedure: 4-hydroxybenzophenone (10 mmol), Paraformaldehyde (12 mmol), and Piperidine (12 mmol) are refluxed in Ethanol (20 mL).

  • Drawback: Prolonged heating increases oxidative degradation of the phenol and "tar" formation.

Method B: Microwave-Assisted (The "Optimized" Route)

  • Time: 2 – 10 Minutes

  • Procedure: Same stoichiometry. Solvent: Ethanol or solvent-free (neat).[1]

  • Parameters: 300W,

    
    
    
    
    (closed vessel).
  • Why it works: Direct dielectric heating of the polar reagents (piperidine/formaldehyde) creates localized superheating, accelerating the rate-determining step (EAS attack).

Module 3: Troubleshooting & Logic
Visualizing the Decision Matrix

Use this logic flow to diagnose reaction time issues.

MannichOptimization Start Start: Reaction Monitoring (TLC/HPLC) CheckConversion Is Conversion > 90%? Start->CheckConversion Success Proceed to Workup (Cold Quench) CheckConversion->Success Yes Stall Stalled < 50% Conversion CheckConversion->Stall No (Time > 4h) Byproducts Impurity Profile? CheckConversion->Byproducts No (High Impurity) CheckReagents Check Formaldehyde Source Stall->CheckReagents Diagnose BisMannich Action: Reduce CH2O/Amine to 0.9 eq Reduce Temp by 10°C Byproducts->BisMannich Product is Bis-substituted Polymer Action: Oxygen Free Environment (N2) Reduce Reaction Time Byproducts->Polymer Gummy/Tar Precipitate Depolymerize Action: Pre-reflux PFA + Amine for 20 mins before adding substrate CheckReagents->Depolymerize Using Paraformaldehyde? Water Action: Switch to PFA or Add Molecular Sieves CheckReagents->Water Using Formalin?

Caption: Troubleshooting logic for Mannich reaction optimization. Blue nodes indicate decision points; dashed nodes indicate corrective actions.

Module 4: Mechanistic Visualization

Understanding where the time is consumed is vital. The formation of the iminium ion is fast; the attack on the aromatic ring is the Rate Determining Step (RDS).

ReactionMechanism PFA Paraformaldehyde (Solid) Depoly Depolymerization (Slow if Cold) PFA->Depoly Heat Pip Piperidine Iminium Iminium Ion (Electrophile) Pip->Iminium Substrate Hydroxybenzophenone Sigma Sigma Complex (Transition State) Substrate->Sigma Depoly->Iminium + Piperidine (-H2O) Iminium->Sigma + Substrate (RDS) Product Mannich Base (Product) Sigma->Product Re-aromatization (-H+)

Caption: Mechanistic pathway highlighting the Rate Determining Step (RDS) and the prerequisite depolymerization of paraformaldehyde.

Experimental Protocol: Optimized Microwave Procedure

Objective: Synthesis of 3-(piperidinomethyl)-4-hydroxybenzophenone. Scale: 5 mmol.

  • Reagent Prep: In a 10 mL microwave vial, combine Paraformaldehyde (165 mg, 5.5 mmol, 1.1 eq) and Piperidine (544 µL, 5.5 mmol, 1.1 eq) in Ethanol (3 mL).

  • Pre-Activation (Optional but Recommended): Stir at room temperature for 5 minutes until the solution clarifies slightly (formation of N-hydroxymethylpiperidine/iminium).

  • Substrate Addition: Add 4-Hydroxybenzophenone (990 mg, 5.0 mmol). Seal the vial.

  • Irradiation:

    • Temp:

      
      
      
    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds

  • Workup:

    • Cool to room temperature.[2]

    • Pour mixture into ice-cold water (20 mL).

    • Adjust pH to ~8-9 with saturated

      
       if necessary to precipitate the free base.
      
    • Filter the solid. Recrystallize from Ethanol/Water (9:1).

References
  • Microwave-Assisted Synthesis of Mannich Bases: Al-Mulla, A. "Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction." Molbank, 2019. Link

  • Mechanism of Phenolic Mannich Reactions: Roman, G. "Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone."[3] Revue Roumaine de Chimie, 2014. Link

  • Reaction Optimization Strategies: "Strategies to minimize polymerization in Mannich reactions." BenchChem Technical Guides, 2025. Link

  • General Mannich Review: Aalam, S. "Synthetic applications of biologically important Mannich bases: An updated review." Open Access Research Journal of Biology and Pharmacy, 2023.[4] Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3,5-Difluoro-3'-piperidinomethyl benzophenone

Executive Summary & Compound Profile 3,5-Difluoro-3'-piperidinomethyl benzophenone is a "dual-threat" molecule regarding stability. Its structure combines a benzophenone core (highly photo-active) with a tertiary piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3,5-Difluoro-3'-piperidinomethyl benzophenone is a "dual-threat" molecule regarding stability. Its structure combines a benzophenone core (highly photo-active) with a tertiary piperidine amine (oxidation and moisture sensitive).

Standard "cool and dry" storage is insufficient for this compound.[1] Without rigorous exclusion of light and oxygen, this molecule degrades via two distinct mechanisms: Norrish Type Photoreduction (ketone moiety) and N-Oxidation (amine moiety).

Physicochemical Vulnerability Profile
FeatureRisk FactorMechanism of Failure
Benzophenone Core High Photosensitivity Absorbs UV/Blue light (n-π* transition), forming ketyl radicals that dimerize into benzpinacols or abstract hydrogens from solvents.
Piperidine Group Oxidation & Hygroscopicity The electron-rich nitrogen reacts with atmospheric

to form N-oxides.[2] If in salt form (e.g., HCl), it is highly hygroscopic, leading to deliquescence (turning into a sticky oil).
Fluorine Substituents Lipophilicity Increases solubility in organic solvents but does not significantly protect the core from the above degradation pathways.

The Degradation Matrix (Troubleshooting)

Use this matrix to diagnose the physical state of your compound before use.

Symptom: The Powder has turned Yellow/Brown[2]
  • Diagnosis: Photo-degradation or N-Oxidation. [2]

  • The Science: Benzophenones are photo-initiators. Upon exposure to ambient lab light (especially fluorescent), the carbonyl group enters an excited triplet state. In the presence of hydrogen donors (like moisture or residual solvent), this leads to colored radical species. Alternatively, the piperidine nitrogen has oxidized to an N-oxide, which often presents as a darkening impurity.

  • Immediate Action: Check purity via LC-MS. If purity is >95%, repurify via recrystallization. If <90%, discard.

  • Prevention: Amber glass is mandatory. Wrap vials in aluminum foil for double protection.

Symptom: The Solid is Sticky, Clumped, or "Wet"[3]
  • Diagnosis: Hygroscopic Failure (Moisture Absorption).

  • The Science: If your sample is a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the lattice energy is often disrupted by atmospheric water. The salt "pulls" water from the air, forming a hydrate or dissolving in its own sorbed water (deliquescence).

  • Immediate Action: Dry under high vacuum (0.1 mbar) over

    
     for 24 hours.
    
  • Prevention: Store in a desiccator. Never open the vial while it is still cold from the fridge; allow it to equilibrate to room temperature to prevent condensation.

Symptom: Unexpected "M+2" or Dimer Peaks in LC-MS
  • Diagnosis: Solvent-Induced Photoreduction.

  • The Science: You likely dissolved the compound in Methanol or Isopropanol and left it on the bench. Benzophenones abstract hydrogen atoms from alcohols under light, forming benzpinacol dimers (Mass = 2x Parent + 2H).[3]

  • Immediate Action: Prepare fresh samples in Acetonitrile or DMSO . Avoid protic solvents for storage solutions.

Mechanism of Failure (Visualized)

The following diagram illustrates the two distinct pathways by which this molecule degrades if mishandled.

DegradationPathways Compound 3,5-Difluoro-3'-piperidinomethyl benzophenone ExcitedState Excited Triplet State (n-π*) Compound->ExcitedState  Absorbs Photons NOxide Piperidine N-Oxide (Impurity) Compound->NOxide  Slow Oxidation Light UV/Visible Light (300-400nm) Light->Compound Oxygen Atmospheric Oxygen (O2) Oxygen->NOxide Solvent Protic Solvents (MeOH/EtOH) Radical Ketyl Radical Solvent->Radical  Donates H ExcitedState->Radical  H-Abstraction Benzpinacol Benzpinacol Dimer (Precipitate/ impurity) Radical->Benzpinacol  Dimerization

Figure 1: The "Dual-Threat" degradation pathway showing Photoreduction (top path) and N-Oxidation (bottom path).

The "Gold Standard" Storage Protocol

To ensure stability for >12 months, strictly follow this workflow.

Step 1: Receipt & Initial Handling
  • Upon receipt, inspect the physical state.[4][5] If the container is clear glass, immediately transfer to an Amber vial or wrap in foil.

  • Equilibration: Do not open the shipping container until it reaches room temperature (prevents condensation on the hygroscopic amine salt).

Step 2: Aliquoting (The Inert Gas Rule)
  • Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use quantities.

  • Argon Purge: Before closing any vial, gently flow Argon or Nitrogen gas over the solid for 10-15 seconds to displace oxygen and moisture.

  • Why Argon? Argon is heavier than air and provides a better "blanket" for the amine than Nitrogen.

Step 3: Storage Conditions
  • Temperature: -20°C is ideal; 2-8°C is acceptable for short term (<3 months).

  • Container: Teflon-lined screw caps are required. Avoid parafilm alone, as it is permeable to oxygen over time.

Step 4: Solution Storage (Critical)
  • Never store this compound dissolved in Methanol or Ethanol.

  • If a stock solution is needed, use anhydrous DMSO or Acetonitrile . Store dark at -20°C.

StorageWorkflow Start Compound Receipt Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Aliquot Aliquot into Amber Vials (Single-use amounts) Equilibrate->Aliquot Purge Purge Headspace with Argon (Displace O2/H2O) Aliquot->Purge Seal Seal with Teflon-lined Cap (+ Parafilm over cap) Purge->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: The "Argon Blanket" storage workflow to prevent oxidation and hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use this compound if it has turned into a viscous oil? A: If the compound was supplied as a solid (likely an HCl salt) and has turned to oil, it has deliquesced (absorbed water).

  • Fix: Dissolve the oil in DCM, dry over Magnesium Sulfate (

    
    ), filter, and rotovap. If it remains an oil, it may have reverted to its free-base form or is heavily hydrated. Check NMR.
    

Q: I dissolved the compound in Methanol for HPLC, and the peak area decreased after 4 hours. Why? A: You are witnessing the Benzophenone Photochemistry in real-time. In methanol, under lab lights, the benzophenone reduces to a radical and reacts with the solvent.

  • Fix: Use Acetonitrile for LC prep.[6] If Methanol is required for the gradient, use amber HPLC vials and keep the autosampler dark/cooled.

Q: Is the Free Base or the Salt form more stable? A: The Salt form (e.g., Hydrochloride) is generally more resistant to N-oxidation because the nitrogen lone pair is protonated and unavailable to react with oxygen. However, the salt is more hygroscopic.

  • Verdict: The Salt is chemically more stable (less oxidation) but physically less stable (caking). The Free Base is physically stable (oil) but chemically unstable (oxidation). Store the salt form under Argon.

References

  • BenchChem Technical Support. (2025).[2][7][6] Prevention of Oxidation in Piperidine Compounds. Retrieved from

  • Royal Society of Chemistry. (2025). Photodegradation mechanisms of benzophenones in solution. Environmental Science: Processes & Impacts. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Benzophenone Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Stability. Retrieved from

  • Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using Alternate Solvents. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 3,5-Difluoro-3'-piperidinomethyl benzophenone: HPLC vs. Modern Alternatives

For researchers, scientists, and drug development professionals, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality; it is the bedrock of drug safety and ef...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality; it is the bedrock of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and its contemporary alternatives for the purity determination of 3,5-Difluoro-3'-piperidinomethyl benzophenone, a novel benzophenone derivative with significant therapeutic potential. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a robust and self-validating approach to purity analysis.

The Central Role of Purity in Drug Development

3,5-Difluoro-3'-piperidinomethyl benzophenone is a complex molecule, and like any API, its synthesis can result in a variety of impurities. These can include starting materials, by-products, intermediates, and degradation products. The presence of these impurities, even in minute quantities, can impact the drug's safety, efficacy, and stability. Therefore, a highly selective and sensitive analytical method is paramount for ensuring the purity of the final drug substance.[1]

The Workhorse of Pharmaceutical Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power.[2][3] For a molecule like 3,5-Difluoro-3'-piperidinomethyl benzophenone, which possesses both polar (piperidinomethyl group, carbonyl group) and non-polar (difluorophenyl and phenyl rings) moieties, reversed-phase HPLC is the logical starting point.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the purity analysis of 3,5-Difluoro-3'-piperidinomethyl benzophenone. The choices herein are deliberate, aimed at achieving optimal separation of the main peak from potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.[4]

  • Column: C18, 5 µm particle size, 4.6 x 250 mm. The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the molecule.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent, improving the peak shape of the basic piperidine moiety.

  • Mobile Phase B: Acetonitrile. A common organic modifier that provides good elution strength for this class of compounds.

  • Gradient: 30% B to 80% B over 20 minutes. A gradient elution is necessary to ensure that both more polar and more non-polar impurities are eluted and resolved from the main peak.

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

  • Detection: UV at 254 nm. The benzophenone chromophore exhibits strong absorbance at this wavelength.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_sample API Sample s_dissolve Dissolve in Acetonitrile s_sample->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter a_inject Inject into HPLC s_filter->a_inject a_sep Separation on C18 Column a_inject->a_sep a_detect UV Detection at 254 nm a_sep->a_detect d_chrom Obtain Chromatogram a_detect->d_chrom d_integrate Integrate Peaks d_chrom->d_integrate d_calc Calculate Purity (%) d_integrate->d_calc Decision_Tree start Purity Analysis Required is_chiral Is the API or impurity chiral? start->is_chiral routine_qc Routine QC / Established Method? is_chiral->routine_qc No sfc Develop SFC Method is_chiral->sfc Yes throughput High Throughput Needed? routine_qc->throughput No hplc Use Validated HPLC Method routine_qc->hplc Yes orthogonal Orthogonal Confirmation Needed? throughput->orthogonal No uplc Develop UPLC Method throughput->uplc Yes orthogonal->hplc No ce Develop CE Method orthogonal->ce Yes

Sources

Safety & Regulatory Compliance

Safety

3,5-Difluoro-3'-piperidinomethyl benzophenone proper disposal procedures

Topic: Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: Immediate Action Protocol Do NOT dispose of 3,5-Difluoro-3'-piperidinomethyl benzophenone down the drain.[1] Do NOT mix...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: Immediate Action Protocol

Do NOT dispose of 3,5-Difluoro-3'-piperidinomethyl benzophenone down the drain.[1] Do NOT mix with acidic waste streams (risk of exothermic neutralization). DO classify as Halogenated Organic Waste .

This guide provides the technical justification and operational workflow for the safe disposal of 3,5-Difluoro-3'-piperidinomethyl benzophenone.[1] As this specific intermediate often lacks a dedicated public Safety Data Sheet (SDS), this protocol applies the Precautionary Principle , synthesizing data from its functional moieties: the toxic benzophenone core, the basic piperidine ring, and the stable carbon-fluorine bonds.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactivity.[2] We treat this molecule as a composite of its three functional parts.

Functional MoietyHazard CharacteristicDisposal Implication
Benzophenone Core Carcinogen (Cat 1B), Aquatic Toxicity Must be incinerated to prevent environmental leaching.[1] Zero drain disposal.
Piperidine Ring Organic Base (pKa ~11) Incompatibility Risk: Reacts exothermically with acids.[1] Must be segregated from acidic waste streams.[3]
Difluoro- Substitution Halogenated Regulatory Trigger: Presence of F atoms mandates disposal in "Halogenated" streams to ensure high-temp incineration (preventing incomplete combustion).[1]

Scientist's Note: The primary operational risk here is not just toxicity, but incompatibility .[1] If you throw this piperidine derivative into a general "Organic Waste" drum that contains acetic acid or HCl residues, you risk generating heat and pressure inside the drum.

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.

Scenario A: Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Mark clearly as "Solid Hazardous Waste - Toxic/Irritant."[1]

  • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates) in the solid waste bin.[1]

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquor)

Most common scenario in synthesis.[1]

  • pH Check: If the solution is acidic (e.g., after an acid workup), the piperidine moiety is likely protonated (salt form).[1] This is stable but corrosive.

  • Quenching: If the solution contains residual reactive reagents (e.g., acid chlorides, hydrides), quench carefully before adding to the waste container.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a drum destined for oxidizer waste).

Disposal Workflow (Decision Tree)

The following logic gate ensures compliance with EPA (RCRA) and EU (REACH) standards for halogenated amines.

DisposalWorkflow Start Waste Generation: 3,5-Difluoro-3'-piperidinomethyl benzophenone StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved PackSolid Pack in HDPE/Glass Jar Label: 'Solid Halogenated Waste' Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolv Contains Cl/F NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHaloSolv No Cl/F MixHalo Add to 'Halogenated Organic' Waste Stream HalogenatedSolv->MixHalo TraceFCheck Does facility require F-segregation? NonHaloSolv->TraceFCheck MixNonHalo Add to 'Non-Halogenated' (Only if <1% F content allowed) TraceFCheck->MixNonHalo No (Risk of Violation) ForceHalo MUST segregate to 'Halogenated Waste' (Due to Difluoro content) TraceFCheck->ForceHalo Yes (Best Practice)

Figure 1: Operational decision tree for segregating fluorinated amine waste. Note the "Force Halo" path: even if dissolved in methanol, the fluorine atoms on the solute technically classify the mixture as halogenated in many strict jurisdictions.

Detailed Disposal Procedures

Protocol 1: Liquid Waste Stream (The "Red Can")

Objective: Dispose of reaction mixtures containing the target molecule dissolved in organic solvents.[1]

  • Select the Correct Drum: Locate the Halogenated Organic Waste container.

    • Why? Even if your solvent is Ethyl Acetate (non-halogenated), the solute contains Fluorine. Mixing fluorinated compounds into non-halogenated fuel blending streams can violate incineration permits (formation of HF gas) [1].

  • Compatibility Test:

    • Take 1 mL of your waste solution.

    • Add it to a small vial containing 1 mL of the waste drum's current contents (if possible) or verify pH.

    • Observation: Watch for bubbling, heat, or precipitation.[1]

  • Transfer:

    • Wear Nitrile gloves (0.11mm min) and safety goggles.

    • Use a funnel with a grounding wire if the solvent is flammable (Flash point < 60°C).

    • Pour slowly.

  • Log Entry: Record "Halogenated Organic Solvents with Fluorinated Benzophenone Derivatives" on the waste tag.

Protocol 2: Solid Waste Stream

Objective: Dispose of contaminated silica gel, filter paper, or pure off-spec solid.[1]

  • Double Bagging: Place the solid waste in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the bag inside a rigid container (bucket or drum).

  • Labeling: The tag must explicitly state "Toxic" and "Irritant" .

    • Reference: Benzophenone derivatives are often classified as STOT-RE (Specific Target Organ Toxicity - Repeated Exposure) [2].[1]

Regulatory Compliance & Classification

Regulatory BodyClassification CodeReasoning
EPA (RCRA) D001 (Ignitable) or F-List If dissolved in flammable solvents.[1] The molecule itself is not P-listed or U-listed specifically, but falls under "Process Waste."[1]
EU (EWC) 07 01 03 *"Organic halogenated solvents, washing liquids and mother liquors."[1]
DOT (Transport) UN 2810 "Toxic, liquids, organic, n.o.s.[1] (fluorinated benzophenone derivative)."[1]

Critical Note on "P-Listing": While specific benzophenone derivatives are not always P-listed (acutely toxic), the structural similarity to bioactive amines suggests treating it with the rigor of a P-listed substance (triple rinse containers) is a prudent "Best Practice" [3].[1]

Emergency Contingencies

Spill Response (Liquid):

  • Evacuate: Remove ignition sources.

  • PPE: Don dual-layer nitrile gloves and a half-mask respirator with organic vapor cartridges (if outside a fume hood).[1]

  • Absorb: Use Vermiculite or Universal Absorbent Pads .[1]

    • Do NOT use: Sawdust (combustible with potential oxidizers).

  • Decontaminate: Scrub the area with a dilute surfactant (soap water). The benzophenone core is lipophilic and will not clean up well with water alone.

Accidental Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1][4] The piperidine moiety can cause chemical burns if left in contact.

  • Eyes: Flush for 15 minutes.[1][4][5] Seek medical attention immediately.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[6] Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Benzophenone and its derivatives (Aquatic Toxicity & STOT Data). Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link][1]

Sources

Handling

A Researcher's Guide to Handling 3,5-Difluoro-3'-piperidinomethyl Benzophenone: Essential Safety and Disposal Protocols

As a novel benzophenone derivative, 3,5-Difluoro-3'-piperidinomethyl benzophenone requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. While a specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel benzophenone derivative, 3,5-Difluoro-3'-piperidinomethyl benzophenone requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be established by analyzing its structural components: a halogenated (difluoro) benzophenone core and a piperidinomethyl group. This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in established safety principles for analogous chemical structures.

Hazard Assessment: A Proactive Approach to Safety

A thorough hazard assessment is the foundation of laboratory safety.[1] For 3,5-Difluoro-3'-piperidinomethyl benzophenone, potential risks are inferred from its constituent parts:

  • Benzophenone Core: Benzophenone itself is a suspected carcinogen and may cause damage to the liver and kidneys through prolonged or repeated exposure.[2][3][4] It is also known to be a mild skin irritant.[4]

  • Fluorination: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds highly stable and persistent in the environment, often categorized with "forever chemicals" (PFAS).[5][6] This stability necessitates specialized disposal methods.[6][7][8]

  • Piperidinomethyl Group: Piperidine and its derivatives can be toxic and irritant. The presence of this functional group warrants caution regarding potential skin and respiratory irritation.

  • Physical Form: If the compound is a powder or crystalline solid, there is a risk of dust inhalation, which must be mitigated.[4]

Based on this analysis, the primary hazards are potential carcinogenicity, organ toxicity, skin and eye irritation, and environmental persistence. Therefore, the safety strategy must focus on minimizing all routes of exposure—inhalation, ingestion, and skin contact.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on a thorough hazard assessment.[1][9][10] For handling 3,5-Difluoro-3'-piperidinomethyl benzophenone, the following PPE is required.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87-rated chemical splash goggles.[11] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[11][12]Protects against splashes and airborne particulates. Safety glasses alone are insufficient. Goggles provide a full seal around the eyes.[9][11][13]
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for extended operations.Nitrile offers good resistance to a range of chemicals, including aromatic compounds.[14][15] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat with long sleeves and tight cuffs.[9]Protects skin and personal clothing from splashes and spills.[13] The lab coat should be fully buttoned.
Foot Protection Closed-toe, chemical-resistant shoes.Prevents injury from spills or dropped objects.[9]
Respiratory Protection A NIOSH-approved respirator with particulate filters may be necessary if handling the compound as a powder outside of a certified chemical fume hood.[10][13]Required when engineering controls (like a fume hood) cannot guarantee that exposure will be kept below acceptable limits. Prevents inhalation of airborne particles.[4]
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling 3,5-Difluoro-3'-piperidinomethyl benzophenone.

  • Consult the Chemical Hygiene Plan (CHP): Your institution's CHP is a critical document outlining specific safety procedures.[16]

  • Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[7]

  • Assemble Materials: Ensure all necessary equipment, including a designated waste container, is inside the fume hood before you begin.

  • Inspect PPE: Carefully check all PPE for damage (cracks, tears, etc.) before donning.[15]

The sequence for putting on PPE is crucial to avoid contamination.

  • Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Gloves: Put on the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Work Within the Fume Hood: Keep the sash at the lowest possible height while still allowing comfortable work.

  • Avoid Dust Generation: If handling a solid, use techniques that minimize dust, such as gentle scooping rather than pouring from a height. Moisten the powder slightly if the procedure allows.[4]

  • Spill Management: Keep a chemical spill kit rated for organic compounds nearby. In case of a minor spill within the fume hood, absorb the material with a suitable absorbent, clean the area, and dispose of all materials as hazardous waste.

The removal of PPE must be done in a specific order to prevent contaminating yourself.

  • Gloves (Outer Pair): If double-gloved, remove the outer, contaminated pair and dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Remove the lab coat, turning it inside out as you do, and place it in a designated container for laundering or disposal.

  • Gloves (Inner Pair): Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[17]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_ops Operation cluster_disposal Waste Management prep1 Designate Fume Hood Workspace prep2 Inspect PPE for Integrity prep1->prep2 don Don PPE (Coat, Gloves, Goggles) prep2->don handle Handle Chemical Inside Fume Hood don->handle doff Doff PPE (Gloves, Goggles, Coat) handle->doff waste_ppe Contaminated PPE (Gloves, Wipes) handle->waste_ppe waste_chem Excess Chemical & Contaminated Materials handle->waste_chem wash Wash Hands Thoroughly doff->wash incinerate High-Temperature Hazardous Waste Incineration waste_ppe->incinerate waste_chem->incinerate

Caption: Workflow from preparation and PPE use to final waste disposal.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and correct action is vital.[18]

  • Skin Exposure: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of cool water for at least 15 minutes.[18][19][20] Seek medical attention if irritation persists.[21]

  • Eye Exposure: Go to an eyewash station and flush the eyes with water for a minimum of 15 minutes, holding the eyelids open.[17][19][20][21] Remove contact lenses if possible.[19] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[19] If breathing is difficult, seek emergency medical assistance.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[22]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

Disposal Plan: Environmental Responsibility

Due to the presence of stable carbon-fluorine bonds, 3,5-Difluoro-3'-piperidinomethyl benzophenone must be treated as persistent hazardous waste.

  • Waste Segregation: All materials contaminated with the compound, including gloves, wipes, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[7] This is the most effective method for breaking the strong carbon-fluorine bonds.[6][8] Landfilling is not a suitable option as it does not destroy the compound and can lead to environmental contamination.[23]

  • Record Keeping: Maintain detailed records of all waste generated and its disposal, including manifests from the disposal contractor, to ensure regulatory compliance.[7]

By implementing this comprehensive safety and handling framework, researchers can confidently work with 3,5-Difluoro-3'-piperidinomethyl benzophenone while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • First Aid: Chemical Exposure. UMass Memorial Health. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Chemical Emergencies, Exposures, and Spills. University of Florida Environmental Health and Safety. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (PMC). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. The EI Group. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department. [Link]

  • Personal Protective Equipment: Hands. San José State University. [Link]

  • Personal Protective Equipment (PPE). University of Pittsburgh. [Link]

  • What can I do? - Fluorinated Greenhouse Gases. EU Climate Action. [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • ICSC 0389 - BENZOPHENONE. International Labour Organization. [Link]

Sources

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